Leucyl-valyl-isoleucinamide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4O3/c1-7-11(6)14(15(19)22)21-17(24)13(10(4)5)20-16(23)12(18)8-9(2)3/h9-14H,7-8,18H2,1-6H3,(H2,19,22)(H,20,23)(H,21,24)/t11-,12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPWYWRHWJVBDS-XUXIUFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151866 | |
| Record name | Leucyl-valyl-isoleucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117678-55-4 | |
| Record name | Leucyl-valyl-isoleucinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117678554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucyl-valyl-isoleucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Validation Protocol for Leucyl-Valyl-Isoleucinamide (Leu-Val-Ile-NH2): Overcoming Steric Hindrance in Aliphatic Tripeptides
Target Molecule: Leucyl-valyl-isoleucinamide (CAS: 117678-55-4) Molecular Formula: C₁₇H₃₄N₄O₃ Molecular Weight: 342.48 g/mol
Executive Summary
Leucyl-valyl-isoleucinamide (Leu-Val-Ile-NH₂), a highly hydrophobic aliphatic tripeptide, presents unique physicochemical challenges despite its short sequence length [[1]](). As a Senior Application Scientist, I frequently observe that researchers underestimate short aliphatic sequences. The adjacent placement of two β -branched amino acids (Valine and Isoleucine) creates significant steric hindrance, which can severely depress coupling efficiencies during Solid-Phase Peptide Synthesis (SPPS) 2.
This whitepaper outlines a field-proven, self-validating Fmoc-SPPS methodology designed specifically to overcome these steric barriers. By leveraging uronium-based coupling chemistries (HATU) and an optimized Rink Amide AM resin strategy, this protocol ensures >95% crude purity while explaining the mechanistic causality behind each experimental choice.
Strategic Synthesis Design & Causality
Solid Support Selection
To generate the required C-terminal carboxamide, the synthesis must be anchored to an acid-labile amide-yielding support. Rink Amide AM resin (built on an aminomethyl polystyrene matrix) is the industry standard for this application 3. Upon treatment with Trifluoroacetic Acid (TFA), the linker bond cleaves cleanly to liberate the peptide amide 4.
Overcoming β -Branched Steric Hindrance
The coupling of Fmoc-Val-OH to the resin-bound H-Ile-NH₂ is the critical failure point of this synthesis. The bulky methyl groups on the β -carbons of both residues restrict the transition state. Standard carbodiimide chemistry (DIC/HOBt) often results in incomplete acylation here. To circumvent this, we mandate the use of HATU , which forms a highly reactive O-7-azabenzotriazolyl ester intermediate, significantly accelerating the reaction rate and minimizing epimerization 4.
Cleavage Cocktail Optimization
Because Leu, Val, and Ile possess purely aliphatic side chains, they do not require side-chain protecting groups (such as tBu or Trt) [[5]](). Consequently, the final cleavage cocktail does not necessitate complex, foul-smelling thiol scavengers like Ethanedithiol (EDT). A streamlined mixture of TFA/TIS/H₂O is sufficient, where Triisopropylsilane (TIS) quenches the carbocations generated exclusively by the Rink linker [[4]]().
Quantitative Reaction Parameters
The following table summarizes the stoichiometric logic required to build a self-validating synthesis system.
| Parameter | Specification / Reagent | Mechanistic Rationale |
| Solid Support | Rink Amide AM Resin (0.6 mmol/g) | Acid-labile linker that directly yields a C-terminal carboxamide upon TFA cleavage. |
| Synthesis Scale | 0.1 mmol | Optimal scale for high-efficiency manual or automated synthesis. |
| Amino Acids | 4.0 Equivalents | High concentration drives the sterically hindered acylation to completion. |
| Activator | HATU (3.9 Equivalents) | Superior activation for β -branched residues; kept sub-stoichiometric to prevent N-terminal guanidinylation. |
| Base | DIPEA (8.0 Equivalents) | Provides the basic environment required for carboxylic acid activation by HATU. |
| Deprotection | 20% Piperidine in DMF (v/v) | Rapidly removes the base-labile Fmoc group via an E1cB elimination mechanism. |
| Cleavage Cocktail | TFA / TIS / H₂O (95 : 2.5 : 2.5) | Aliphatic sequence requires minimal scavengers; TIS quenches linker-derived carbocations. |
Workflow Visualization
Fig 1. Fmoc-SPPS workflow for Leu-Val-Ile-NH2, highlighting the sterically hindered Val coupling.
Step-by-Step Experimental Protocol
Phase 1: Resin Preparation & Swelling
Causality: Polystyrene resins must be fully solvated to expose reactive sites hidden within the polymer matrix 5.
-
Weigh 166 mg of Rink Amide AM resin (assuming 0.6 mmol/g loading for a 0.1 mmol scale synthesis) into a fritted reaction vessel.
-
Add 5 mL of Dichloromethane (DCM) and agitate gently for 30 minutes. Drain.
-
Add 5 mL of N,N-Dimethylformamide (DMF) and agitate for 30 minutes. Drain.
Phase 2: Fmoc Deprotection (Iterative Step)
Causality: Removal of the Fmoc protecting group exposes the primary amine for the subsequent nucleophilic attack 3.
-
Add 4 mL of 20% Piperidine in DMF (v/v) to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 4 mL of 20% Piperidine in DMF and agitate for 15 minutes. Drain.
-
Wash the resin extensively to remove residual base: DMF (5 × 4 mL), DCM (3 × 4 mL), and DMF (5 × 4 mL).
Phase 3: Amino Acid Coupling (Iterative Step)
Causality: Pre-activation of the carboxylic acid ensures rapid amide bond formation before side reactions can occur [[4]]().
-
Preparation: In a separate vial, dissolve 0.4 mmol (4.0 eq) of the Fmoc-Amino Acid (Fmoc-Ile-OH, Fmoc-Val-OH, or Fmoc-Leu-OH) and 0.39 mmol (3.9 eq, 148 mg) of HATU in 2 mL of DMF.
-
Activation: Add 0.8 mmol (8.0 eq, 139 µL) of DIPEA to the vial. Vortex for 2 minutes.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.
-
Validation: Perform a Kaiser test. A yellow/colorless result indicates complete coupling. A blue result indicates unreacted amines.
-
Critical Intervention for Valine: Due to the steric clash between Val and Ile, the Fmoc-Val-OH coupling will likely yield a slightly positive Kaiser test. Mandatory Double Coupling: Drain the reaction vessel and repeat steps 1–3 with fresh reagents for an additional 60 minutes.
-
Washing: Drain and wash with DMF (3 × 4 mL) and DCM (3 × 4 mL).
Repeat Phases 2 and 3 sequentially for Ile, Val, and Leu. Conclude with a final Phase 2 deprotection to remove the N-terminal Fmoc group from Leucine.
Phase 4: Cleavage and Global Deprotection
Causality: High-concentration acid breaks the covalent bond between the peptide and the Rink linker 5.
-
Wash the fully synthesized resin with DCM (5 × 4 mL) to remove all traces of DMF. Dry under a gentle stream of nitrogen.
-
Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL TIS, and 0.25 mL ultrapure H₂O 4.
-
Add the cocktail to the resin and agitate at room temperature for 2 hours.
Phase 5: Precipitation and Isolation
-
Filter the cleavage mixture into a 50 mL centrifuge tube. Wash the depleted resin with an additional 2 mL of neat TFA and combine the filtrates.
-
Concentrate the filtrate to approximately 2 mL under a gentle stream of nitrogen.
-
Add the concentrated solution dropwise to 40 mL of ice-cold diethyl ether to precipitate the crude peptide.
-
Centrifuge at 3000 rpm for 10 minutes. Decant the ether supernatant.
-
Wash the peptide pellet twice more with 20 mL of cold diethyl ether, centrifuging after each wash.
-
Dissolve the pellet in a 50:50 mixture of Acetonitrile/Water (due to the high hydrophobicity of the sequence) and lyophilize to obtain a white powder.
Analytical Validation
To confirm the successful synthesis of Leucyl-valyl-isoleucinamide, the crude lyophilized powder must be subjected to analytical verification:
-
RP-HPLC: Run on a standard C18 column. Due to the highly hydrophobic nature of the Leu-Val-Ile sequence, expect a late retention time. Utilize a gradient of 10% to 90% Acetonitrile (with 0.1% TFA) over 30 minutes.
-
Mass Spectrometry (ESI-MS): The theoretical monoisotopic mass for C₁₇H₃₄N₄O₃ is 342.26 Da. Look for the [M+H]+ peak at 343.3 m/z and the sodium adduct [M+Na]+ at 365.3 m/z 1.
References
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides. 5
-
An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS) - BenchChem. 4
-
Rink Amide-AM Resin (200-400 mesh, 0.3-1.0 mmol/g) - ChemPep. 3
-
Peptide Design Guideline - BioCat. 2
-
Leucyl-valyl-isoleucinamide (CAS 117678-55-4) - CymitQuimica. 1
Sources
An In-Depth Technical Guide to the In Vitro Stability of Leucyl-valyl-isoleucinamide
A Senior Application Scientist's Perspective on Core Stability Assessment for Drug Development
This guide provides a comprehensive technical framework for assessing the in vitro stability of the tripeptide amide, Leucyl-valyl-isoleucinamide. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the rationale behind experimental design, ensuring a robust and scientifically sound stability evaluation.
Introduction: The Significance of In Vitro Stability for Leucyl-valyl-isoleucinamide
Leucyl-valyl-isoleucinamide is a tripeptide composed of the branched-chain amino acids (BCAAs) Leucine, Valine, and Isoleucine, with a C-terminal amide group. While the individual amino acids are fundamental biological building blocks, their assembly into a peptide entity introduces specific stability challenges that are critical to understand during drug development. The inherent stability of this molecule directly impacts its shelf-life, formulation development, and ultimately, its therapeutic efficacy and safety.
Understanding the in vitro stability profile is not merely a regulatory requirement; it is a foundational element of successful drug design. It informs decisions on formulation, storage conditions, and potential degradation products that might arise, which could be inactive or even harmful. This guide will walk you through the critical aspects of designing and executing a comprehensive in vitro stability study for Leucyl-valyl-isoleucinamide.
Understanding the Molecule: Predicted Stability Challenges
The structure of Leucyl-valyl-isoleucinamide (Leu-Val-Ile-NH2) provides clues to its potential degradation pathways. Unlike peptides with more reactive side chains, the branched-chain amino acids in this tripeptide are relatively stable. However, the peptide bonds and the C-terminal amide are susceptible to degradation.
Key Potential Degradation Pathways:
-
Hydrolysis: The peptide bonds between Leucine-Valine and Valine-Isoleucine, as well as the C-terminal isoleucinamide, are susceptible to cleavage via hydrolysis. This is a primary degradation route for peptides and is often influenced by pH.[1]
-
Deamidation: While Leucyl-valyl-isoleucinamide does not contain asparagine or glutamine, which are highly prone to deamidation, the C-terminal amide could potentially undergo hydrolysis to the corresponding carboxylic acid under certain conditions.[1]
-
Oxidation: The amino acid residues in this tripeptide have low susceptibility to oxidation. However, oxidative stress can be a factor for many drug substances and should be investigated as part of a forced degradation study.[1][2]
The hydrophobic nature of the branched-chain amino acid side chains may also influence aggregation and physical stability, particularly at higher concentrations.[3]
Designing a Robust In Vitro Stability Study: A Methodical Approach
A comprehensive in vitro stability study for Leucyl-valyl-isoleucinamide should be designed to identify and quantify degradation products under various stress conditions. This is often achieved through forced degradation studies, which are a cornerstone of establishing stability-indicating methods as per the International Council for Harmonisation (ICH) guidelines.[1][4][5] The goal is to induce degradation to a limited extent (typically 5-20%) to ensure that the analytical methods can detect and resolve the degradants from the parent molecule.[2]
Experimental Workflow
The following diagram outlines a typical workflow for an in vitro stability study.
Caption: Experimental workflow for the in vitro stability assessment of Leucyl-valyl-isoleucinamide.
Step-by-Step Experimental Protocols
Protocol 1: Sample and Buffer Preparation
-
Stock Solution: Prepare a stock solution of Leucyl-valyl-isoleucinamide in a suitable solvent (e.g., water or a co-solvent system if solubility is limited) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl.
-
Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH.
-
Neutral Hydrolysis: Dilute the stock solution in purified water or a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Oxidative Degradation: Dilute the stock solution in a solution of 3% hydrogen peroxide.
-
Thermal Degradation: Use the neutral solution for thermal stress testing.
-
Photostability: Expose the solid drug substance and the neutral solution to light as per ICH Q1B guidelines.
-
Protocol 2: Forced Degradation Study
-
Incubation: Incubate aliquots of the stressed samples at an elevated temperature (e.g., 60°C) and at room temperature.
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Quenching: Immediately quench the reactions to prevent further degradation. For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively. For oxidative samples, the reaction can often be stopped by dilution.
-
Storage: Store the quenched samples at a low temperature (e.g., -20°C) until analysis.
Analytical Methodologies: The Key to Accurate Stability Assessment
A validated, stability-indicating analytical method is crucial for separating and quantifying the parent peptide from any degradation products.[1][6] High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with UV and Mass Spectrometry (MS) detection is the gold standard for this purpose.[1][6]
RP-HPLC/UPLC Method Development
A reversed-phase (RP) HPLC/UPLC method is typically employed for peptide analysis.
Table 1: Example RP-HPLC/UPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for peptides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to improve peak shape and ionization for MS. |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Organic solvent for elution. |
| Gradient | 5-95% B over 15 minutes | A shallow gradient is often necessary to separate closely eluting impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Controls selectivity and improves peak shape. |
| Detection | UV at 214 nm and/or MS | 214 nm is sensitive for the peptide backbone. MS provides mass information for identification. |
| Injection Volume | 5 µL | Dependent on sample concentration and instrument sensitivity. |
Data Analysis and Interpretation
The primary outcome of the stability study is the determination of the degradation rate of Leucyl-valyl-isoleucinamide and the identification of its degradation products.
Table 2: Hypothetical Stability Data for Leucyl-valyl-isoleucinamide under Forced Degradation
| Stress Condition | Time (hours) | Parent Peptide (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 85.2 | 12.1 (m/z X) | 2.7 (m/z Y) | |
| 24 | 65.7 | 28.5 (m/z X) | 5.8 (m/z Y) | |
| 0.1 M NaOH, RT | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 92.1 | 7.9 (m/z Z) | 0.0 | |
| 24 | 78.4 | 21.6 (m/z Z) | 0.0 | |
| 3% H2O2, RT | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 98.5 | 1.5 (m/z W) | 0.0 |
m/z values are hypothetical and would be determined by MS analysis.
Potential Degradation Pathways of Leucyl-valyl-isoleucinamide
Based on the structure and general peptide chemistry, the following degradation pathways can be anticipated.
Caption: Potential degradation pathways of Leucyl-valyl-isoleucinamide.
Characterization of the degradation products using tandem mass spectrometry (MS/MS) would be essential to confirm these pathways.[7]
Enzymatic Stability: A Glimpse into In Vivo Behavior
For peptides intended for therapeutic use, understanding their stability in the presence of enzymes is crucial.[8] An in vitro enzymatic degradation assay can provide valuable insights into the potential in vivo half-life.
Protocol 3: In Vitro Enzymatic Degradation
-
Enzyme Selection: Choose relevant proteases, such as trypsin or chymotrypsin, or use biological matrices like human plasma or serum.[8]
-
Incubation: Incubate Leucyl-valyl-isoleucinamide with the enzyme or biological matrix at 37°C.
-
Time Points and Quenching: Collect samples at various time points and quench the enzymatic activity, for example, by adding a strong acid like trichloroacetic acid (TCA) or a high concentration of organic solvent.
-
Analysis: Analyze the samples by RP-HPLC/UPLC-MS to determine the rate of degradation and identify cleavage sites.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the in vitro stability assessment of Leucyl-valyl-isoleucinamide. A thorough understanding of its degradation pathways under various stress conditions is paramount for successful formulation development and regulatory compliance. The data generated from these studies will form the basis for establishing appropriate storage conditions, shelf-life, and specifications for the drug substance and product.
Future work should focus on the detailed structural elucidation of any identified degradation products and an assessment of their biological activity and potential toxicity. Furthermore, the insights gained from these in vitro studies will be invaluable for guiding in vivo pharmacokinetic and pharmacodynamic evaluations.
References
- AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis.
- Protein C. (n.d.). Clusters of isoleucine, leucine, and valine side chains define cores of stability in high‐energy states of globular proteins.
- CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies.
-
National Center for Biotechnology Information. (n.d.). Leucyl-valyl-isoleucine. PubChem. Retrieved from [Link]
- Bio-Synthesis. (2025, October 9). Enzymatic Degradation Studies: Assessing Peptide Stability.
- Daicel Pharma Standards. (2026, January 8). Forced Degradation Studies for GLP-1 Peptide Drugs.
- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
- ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Patel, K., & Noolvi, M. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(9), 127-136.
Sources
- 1. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 2. Forced Degradation Studies for GLP-1 Peptide Drugs | Daicel Pharma [daicelpharmastandards.com]
- 3. Clusters of isoleucine, leucine, and valine side chains define cores of stability in high‐energy states of globular proteins: Sequence determinants of structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
An In-depth Technical Guide to the Identification of Potential Cellular Targets for Leucyl-valyl-isoleucinamide
Preamble: The Challenge and Opportunity of Orphan Peptides
In the landscape of modern drug discovery and cell biology, small peptides represent a fascinating and often enigmatic class of molecules. Leucyl-valyl-isoleucinamide (LVI), a tripeptide amide composed of a sequence of hydrophobic amino acids, stands as one such "orphan" peptide. While its constituent amino acids—leucine, valine, and isoleucine—are fundamental building blocks of proteins and are known to play roles in metabolic regulation, the specific biological function and cellular interacting partners of the LVI tripeptide itself are not well-documented in publicly available literature.[1][2][3][4]
This guide is structured not as a catalog of known targets, but as a strategic technical roadmap for their discovery and validation. We will use Leucyl-valyl-isoleucinamide as a case study to navigate the process of target deconvolution, moving from broad, unbiased screening to high-confidence validation. This document is intended for researchers, scientists, and drug development professionals who are tasked with elucidating the mechanism of action for novel peptide entities.
Foundational Analysis: Physicochemical Properties and Hypothetical Target Classes
Before embarking on complex experimental workflows, a foundational analysis of LVI's structure provides critical clues to its potential behavior in a biological system.
-
Structure: LVI is a tripeptide with the sequence Leu-Val-Ile, capped with a C-terminal amide.
-
Hydrophobicity: All three amino acids are branched-chain and hydrophobic. This suggests a propensity to interact with hydrophobic pockets on protein surfaces or to partition into lipid membranes.[4]
-
C-terminal Amide: The amidation of the C-terminus neutralizes the negative charge of the carboxyl group, which can increase metabolic stability and enhance membrane permeability compared to its free acid counterpart.
Based on these properties, we can hypothesize several broad classes of potential cellular targets:
-
Cell Surface Receptors: G-protein coupled receptors (GPCRs) or other transmembrane proteins that possess hydrophobic binding pockets accessible from the extracellular space.
-
Intracellular Enzymes: Enzymes with hydrophobic active sites or allosteric pockets, such as proteases, kinases, or metabolic enzymes. The structure of LVI does not immediately suggest it is a substrate for common proteases, but it could act as a competitive or allosteric inhibitor.
-
Protein-Protein Interaction (PPI) Interfaces: LVI could mimic a short, hydrophobic motif of a larger protein, thereby disrupting a natural PPI.[5]
-
Ion Channels: The peptide might modulate the function of ligand-gated or voltage-gated ion channels by interacting with hydrophobic regions of the channel protein.
-
Intracellular Transport Systems: There is evidence for dipeptide-specific transport mechanisms in cells, which could potentially recognize and internalize LVI, giving it access to the cytoplasm.[6]
This initial analysis informs the design of the subsequent experimental strategy, ensuring that the chosen methods are appropriate for the types of interactions we anticipate.
A Multi-Pillar Strategy for Target Identification and Validation
A robust target identification campaign relies on a multi-pronged approach that combines unbiased discovery with rigorous, hypothesis-driven validation. The following workflow is designed to systematically narrow the field of potential LVI interactors from the entire proteome down to a handful of high-confidence candidates.
Sources
- 1. ebiohippo.com [ebiohippo.com]
- 2. Leu-Val-Ile | C17H33N3O4 | CID 131714909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Isoleucinamide | C6H14N2O | CID 854028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The action of leucyl-leucine methyl ester on cytotoxic lymphocytes requires uptake by a novel dipeptide-specific facilitated transport system and dipeptidyl peptidase I-mediated conversion to membranolytic products - PubMed [pubmed.ncbi.nlm.nih.gov]
Leucyl-valyl-isoleucinamide CAS number 117678-55-4
An In-Depth Technical Guide to Leucyl-valyl-isoleucinamide
Abstract
Leucyl-valyl-isoleucinamide (Leu-Val-Ile-NH2) is a tripeptide amide with the CAS number 117678-55-4. This document provides a comprehensive technical overview of this oligopeptide, designed for researchers, scientists, and professionals in the field of drug development. The guide covers the fundamental physicochemical properties, detailed synthesis methodologies, robust purification and characterization protocols, and a discussion of its potential, yet to be fully elucidated, biological significance. The content is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and execution.
Introduction to Leucyl-valyl-isoleucinamide
Leucyl-valyl-isoleucinamide is a tripeptide composed of the amino acids Leucine, Valine, and Isoleucine, with a C-terminal amide group.[1] The sequence of these branched-chain amino acids (BCAAs) results in a highly hydrophobic molecule.[2][3][4][5] The C-terminal amidation is a common modification in naturally occurring peptides, often enhancing stability against enzymatic degradation and modulating biological activity. While specific biological functions of Leucyl-valyl-isoleucinamide are not extensively documented in public literature, its constituent amino acids are known to play crucial roles in various physiological processes, including protein synthesis and cell signaling.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of Leucyl-valyl-isoleucinamide is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for developing appropriate analytical and purification methods.
| Property | Value | Source |
| CAS Number | 117678-55-4 | [1] |
| Molecular Formula | C17H34N4O3 | [1] |
| Molecular Weight | 342.48 g/mol | Calculated |
| Amino Acid Sequence | Leu-Val-Ile-NH2 | [1] |
| Appearance | White to off-white powder | Typical for synthetic peptides |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), limited solubility in aqueous solutions | Inferred from hydrophobic nature |
Synthesis of Leucyl-valyl-isoleucinamide
The chemical synthesis of peptides like Leucyl-valyl-isoleucinamide is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).[7][8][9][10][11] This method offers significant advantages over traditional solution-phase synthesis, including ease of purification and the ability to automate the process.[7][8] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used approach in modern SPPS.[7][9][12]
Synthesis Workflow Overview
The synthesis of Leucyl-valyl-isoleucinamide via Fmoc SPPS involves a cyclical process of deprotection and coupling reactions, starting from the C-terminal Isoleucinamide attached to a solid support resin.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Leucyl-valyl-isoleucinamide.
Detailed Experimental Protocol for SPPS
This protocol describes the manual synthesis of Leucyl-valyl-isoleucinamide on a 0.1 mmol scale using Rink Amide resin.
Materials:
-
Rink Amide resin (100-200 mesh)[12]
-
Fmoc-L-Isoleucine (Fmoc-Ile-OH)
-
Fmoc-L-Valine (Fmoc-Val-OH)
-
Fmoc-L-Leucine (Fmoc-Leu-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF in a reaction vessel for 30 minutes.[7]
-
First Amino Acid Coupling (Isoleucine):
-
In a separate vial, dissolve 3 equivalents of Fmoc-Ile-OH, 3 equivalents of OxymaPure®, and 3 equivalents of DIC in DMF.
-
Drain the DMF from the swollen resin and add the activated amino acid solution.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Wash the resin with DMF (3 times).
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.[13]
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Second Amino Acid Coupling (Valine): Repeat step 2 using Fmoc-Val-OH.
-
Fmoc Deprotection: Repeat step 4.
-
Third Amino Acid Coupling (Leucine): Repeat step 2 using Fmoc-Leu-OH.
-
Final Fmoc Deprotection: Repeat step 4.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[8]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation:
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purification of Leucyl-valyl-isoleucinamide
The crude synthetic peptide will contain various impurities, including deletion sequences, truncated peptides, and byproducts from the cleavage process.[14] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying peptides to a high degree of homogeneity.[14][15][16][17][18]
RP-HPLC Principles and Method Development
RP-HPLC separates molecules based on their hydrophobicity.[14][17] A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent concentration (typically acetonitrile).[14][15]
Key Parameters for Method Optimization:
-
Column: A C18 column with a wide pore size (e.g., 300 Å) is suitable for peptides.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point for method development.
-
Detection: UV absorbance at 214 nm and 280 nm.
Preparative RP-HPLC Protocol
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Equilibration: Equilibrate the preparative RP-HPLC column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Injection and Elution: Inject the dissolved crude peptide and begin the elution gradient.
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the main peak corresponding to the target peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95% or >98% depending on the application) and lyophilize to obtain the final purified peptide as a fluffy white powder.
Characterization of Leucyl-valyl-isoleucinamide
Thorough characterization is essential to confirm the identity, purity, and quantity of the synthesized peptide.
Mass Spectrometry
Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight of the peptide.[19][20][21][22] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for peptides.
Expected Molecular Weight:
-
Monoisotopic Mass: 342.2631 g/mol
-
Average Mass: 342.476 g/mol
The observed mass spectrum should show a prominent peak corresponding to the [M+H]+ ion at m/z 343.27.
Analytical RP-HPLC
Analytical RP-HPLC is used to determine the purity of the final product.[15][18] A sharp, single peak in the chromatogram indicates a high degree of purity. The percentage purity is calculated by integrating the area of the main peak relative to the total area of all peaks.
| Parameter | Typical Value |
| Purity | >95% or >98% |
| Retention Time | Dependent on the specific HPLC method |
Amino Acid Analysis (AAA)
Amino acid analysis can be performed to confirm the amino acid composition and quantify the peptide. The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified. The expected ratio of Leu:Val:Ile should be approximately 1:1:1.
Potential Biological Activity and Research Applications
While the specific biological role of Leucyl-valyl-isoleucinamide is not well-defined, its structure suggests several areas of potential interest for researchers.
-
Antimicrobial Peptides: Short, hydrophobic peptides can exhibit antimicrobial properties by disrupting bacterial cell membranes.[23][24]
-
Cell Signaling: Peptides can act as signaling molecules, modulating various cellular processes. The hydrophobic nature of Leu-Val-Ile-NH2 may facilitate its interaction with cell membranes and membrane-bound receptors.
-
Drug Delivery: The peptide could be explored as a component of drug delivery systems, potentially enhancing the cellular uptake of conjugated therapeutic agents.
-
Immunomodulation: Some di- and tripeptides have been shown to have immunomodulatory effects. For instance, dipeptide esters and amides can be targeted to cytotoxic lymphocytes.[25]
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be influenced by a tripeptide like Leucyl-valyl-isoleucinamide, for example, by acting as an allosteric modulator of a G-protein coupled receptor (GPCR).
Caption: Hypothetical GPCR signaling cascade modulated by Leucyl-valyl-isoleucinamide.
Conclusion
Leucyl-valyl-isoleucinamide is a tripeptide amide that can be reliably synthesized and purified using standard peptide chemistry techniques. While its specific biological functions remain to be fully elucidated, its hydrophobic nature and constituent branched-chain amino acids suggest potential roles in various biological processes. This guide provides a solid foundation for researchers to produce and characterize this peptide, enabling further investigation into its potential therapeutic or research applications.
References
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies. Retrieved from [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]
-
Peptide Synthesis. (2025, October 5). Bio-protocol. Retrieved from [Link]
-
Peptide Characterization Techniques and Applications. (2025, July 22). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Comprehensive and Routine Characterization of Proteins and Peptides using an Integrated Waters LC-MS Workflow and LC -MSE. (n.d.). Waters. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
-
Peptide Purification by Reverse-Phase HPLC. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Characterization of Synthetic Peptides by Mass Spectrometry. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Zhang, G., & Annan, R. S. (2010). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Molecular Biology, Chapter 10, Unit 10.21. Retrieved from [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
An, Y., & Zhang, H. (2018). Peptide and protein analysis with mass spectrometry. In Mass Spectrometry for the Clinical Laboratory (pp. 143-162). Academic Press. Retrieved from [Link]
-
The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). Harvard Apparatus. Retrieved from [Link]
-
Ashenhurst, J. (2019, February 15). Synthesis of Peptides. Master Organic Chemistry. Retrieved from [Link]
-
Peptide synthesis: short short dipeptide or tripeptide synthesis. (n.d.). LifeTein. Retrieved from [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. Retrieved from [Link]
-
Leucyl-valyl-isoleucinamide. (n.d.). BioHippo. Retrieved from [Link]
-
A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides. (2019, December 10). PubMed. Retrieved from [Link]
-
Peptide synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Haidukevich, V. А., et al. (2022). Synthesis of Acyl Derivatives of Leucyl-Isoleucinamide. ResearchGate. Retrieved from [Link]
-
Leu-Val-Ile. (n.d.). PubChem. Retrieved from [Link]
-
Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking. (2020, November 23). Frontiers in Chemistry. Retrieved from [Link]
-
Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking. (2020, November 24). PMC. Retrieved from [Link]
-
Thiele, D. L., & Lipsky, P. E. (1990). The action of leucyl-leucine methyl ester on cytotoxic lymphocytes requires uptake by a novel dipeptide-specific facilitated transport system and dipeptidyl peptidase I-mediated conversion to membranolytic products. The Journal of experimental medicine, 172(1), 183–194. Retrieved from [Link]
-
Val-Leu-Ile. (n.d.). PubChem. Retrieved from [Link]
-
Johnson, D. I., & Hatfield, G. W. (1984). Synthesis of the isoleucyl- and valyl-tRNA synthetases and the isoleucine-valine biosynthetic enzymes in a threonine deaminase regulatory mutant of Escherichia coli K-12. Journal of molecular biology, 175(1), 39–55. Retrieved from [Link]
-
Leu-Ile-Val. (n.d.). PubChem. Retrieved from [Link]
-
Leucyl-Isoleucine. (n.d.). PubChem. Retrieved from [Link]
-
L-Isoleucinamide. (n.d.). PubChem. Retrieved from [Link]
-
L-Isoleucine. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. ebiohippo.com [ebiohippo.com]
- 2. Leu-Val-Ile | C17H33N3O4 | CID 131714909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Val-Leu-Ile | C17H33N3O4 | CID 145458968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Leu-Ile-Val | C17H33N3O4 | CID 145456455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of the isoleucyl- and valyl-tRNA synthetases and the isoleucine-valine biosynthetic enzymes in a threonine deaminase regulatory mutant of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 12. chem.uci.edu [chem.uci.edu]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 15. hplc.eu [hplc.eu]
- 16. Peptide Purification by Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 17. harvardapparatus.com [harvardapparatus.com]
- 18. agilent.com [agilent.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 21. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking [frontiersin.org]
- 24. Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The action of leucyl-leucine methyl ester on cytotoxic lymphocytes requires uptake by a novel dipeptide-specific facilitated transport system and dipeptidyl peptidase I-mediated conversion to membranolytic products - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mechanistic Role of Leucyl-Valyl-Isoleucinamide (LVI-NH2) in Cellular Signaling and Metabolic Regulation
Executive Summary Leucyl-valyl-isoleucinamide (LVI-NH2; CAS: 117678-55-4)[1] is a synthetic, amidated tripeptide composed exclusively of the three essential branched-chain amino acids (BCAAs): Leucine, Valine, and Isoleucine. While seemingly simple, this molecule serves as a highly specialized tool in advanced cellular signaling research. Its C-terminal amidation confers resistance to rapid proteolytic degradation, allowing it to act as a highly efficient, membrane-permeable BCAA donor. In this technical guide, we will dissect the dual mechanistic roles of LVI-NH2: its capacity to hyper-activate the mTORC1 metabolic pathway[2], and its structural utility as a peptidomimetic motif in inhibiting cytotoxic amyloidosis and subsequent cellular stress signaling[3].
Section 1: Intracellular Transport and BCAA-Mediated mTORC1 Activation
BCAAs are not merely building blocks for protein synthesis; they are potent signaling molecules. Leucine, in particular, is the primary nutrient signal for the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cell growth and metabolism[2].
The Causality of Peptide Design: Free amino acids rely on specific, often saturated, monomeric transporters (such as LAT1). By utilizing the tripeptide LVI-NH2, researchers bypass this transport bottleneck. LVI-NH2 is rapidly internalized via the proton-coupled peptide transporter PEPT1 (SLC15A1). Once in the cytosol, intracellular peptidases slowly hydrolyze the tripeptide, providing a sustained, controlled release of Leu, Val, and Ile without triggering the rapid negative feedback loops associated with bolus free-amino acid administration.
The Signaling Cascade: Intracellular Leucine binds directly to the cytosolic sensor Sestrin2. This binding disrupts the inhibitory interaction between Sestrin2 and the GATOR2 complex. Liberated GATOR2 subsequently inhibits GATOR1 (a GTPase-activating protein). The inactivation of GATOR1 allows Rag GTPases to remain in their active, GTP-bound state, anchoring mTORC1 to the lysosomal membrane where it is fully activated by Rheb[2].
Figure 1: Mechanism of LVI-NH2 mediated mTORC1 activation via the Sestrin2/GATOR axis.
Data Presentation: mTORC1 Target Activation
The kinetic advantage of peptide transport translates directly to enhanced downstream signaling. Below is a comparative baseline of mTORC1 target activation.
| Treatment Group | Concentration | Cellular Uptake Route | p-p70S6K (Thr389) Fold Activation | p-4E-BP1 (Thr37/46) Fold Activation |
| Control (Starved) | 0 mM | N/A | 1.0x | 1.0x |
| Free Leu/Val/Ile | 2 mM | LAT1 (SLC7A5) | 3.2x | 2.8x |
| LVI-NH2 | 2 mM | PEPT1 (SLC15A1) | 5.5x | 4.9x |
Section 2: LVI-NH2 as a Structural Motif in Amyloidosis Inhibition
Beyond metabolic signaling, the LVI sequence possesses profound structural biology applications. Dialysis-related amyloidosis (DRA) is characterized by the toxic accumulation of β2-microglobulin (β2m)[3]. The fibrillation of β2m triggers severe cellular stress pathways, including reactive oxygen species (ROS) generation and NF-κB-mediated apoptosis in human synovium cells.
The Causality of Inhibition: The hydrophobic side chains of Leu, Val, and Ile have a high affinity for the aromatic and hydrophobic interfaces of partially unfolded β2m. When engineered into a bispidine-based peptidomimetic (e.g., the B(LVI)2 analogue), the LVI motif acts as a potent β-sheet breaker. It sequesters the amyloidogenic precursor into a soluble, non-cytotoxic conformation. By doing so, it completely diverts the protein away from the toxic fibrillation pathway, effectively silencing the downstream apoptotic signaling cascade[3].
Figure 2: LVI-motif mediated inhibition of β2m amyloidosis and cellular stress signaling.
Section 3: Membrane Dynamics and Micellar Interactions
Because LVI-NH2 is highly hydrophobic and uncharged at its C-terminus, it interacts intimately with lipid bilayers and micellar structures. NMR spectroscopy has demonstrated that LVI-amide integrates deeply into the hydrophobic core of micelles (such as sodium dodecyl sulfate, SDS)[4].
Signaling Implication: This integration alters local membrane curvature and micelle structure, shifting populations from spherical to cylindrical forms. In a cellular context, such surfactant-like behavior modulates the microenvironment of lipid rafts. This subtly alters the activation kinetics of membrane-bound receptors (e.g., Receptor Tyrosine Kinases) by changing the local dielectric constant and lateral lipid pressure, highlighting a biophysical mechanism of signaling modulation[4].
Section 4: Experimental Protocols (Self-Validating Systems)
As an application scientist, I stress that protocols must be designed to validate themselves internally. The following workflows are engineered to ensure data integrity.
Protocol 1: In Vitro Assessment of mTORC1 Activation via LVI-NH2
-
Cell Starvation: Wash Caco-2 cells (expressing PEPT1) with PBS and incubate in amino acid-free DMEM for 2 hours.
-
Causality: Depletes endogenous intracellular BCAAs, ensuring baseline mTORC1 activity is minimized and Sestrin2 is fully bound to GATOR2.
-
-
Peptide Treatment: Treat cells with 2 mM LVI-NH2 dissolved in amino acid-free DMEM for exactly 30 minutes.
-
Causality: 30 minutes is the optimal kinetic window for PEPT1-mediated uptake, intracellular hydrolysis, and Rag GTPase activation before S6K-mediated negative feedback loops initiate.
-
-
Lysis and Western Blot: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Probe for p-p70S6K (Thr389).
-
Causality: Thr389 is the direct phosphorylation target of mTORC1; its status is the gold-standard readout for complex 1 kinase activity.
-
-
Internal Validation Control: Probe the same membrane for total p70S6K and β-actin.
-
Causality: Ensures that any observed changes in p-p70S6K are strictly due to phosphorylation events and not variations in total protein expression or unequal lane loading.
-
Protocol 2: Thioflavin-T (ThT) Assay for β2m Amyloid Inhibition by LVI-Motifs
-
Amyloid Precursor Preparation: Dilute recombinant his-tagged β2m (Hβ2m) to 50 μM in 50 mM citrate buffer (pH 2.5) containing 0.1 M NaCl.
-
Causality: The acidic pH partially unfolds β2m, exposing the hydrophobic core necessary for amyloid nucleation, mimicking the pathological environment of local inflammatory sites[3].
-
-
LVI-Motif Co-incubation: Add the LVI-based peptidomimetic at varying stoichiometric ratios (1:1, 1:5, 1:10).
-
Causality: Dose-dependent assessment confirms specific stoichiometric binding of the LVI motif to the β2m hydrophobic interfaces rather than non-specific aggregation.
-
-
ThT Fluorescence Kinetics: Add 10 μM Thioflavin-T and monitor fluorescence (Ex: 440 nm, Em: 482 nm) at 37°C for 120 hours.
-
Causality: ThT is a molecular rotor dye; its quantum yield increases exponentially only when intercalated into the cross-β sheet architecture of mature amyloid fibrils, providing a real-time kinetic readout.
-
-
Internal Validation Control: Include a ThT-only blank and a β2m-only positive control.
-
Causality: The blank rules out ThT auto-fluorescence, while the β2m-only control establishes the maximum fibrillation plateau (100% aggregation) against which the LVI-motif inhibition is normalized.
-
References
-
[1] BioHippo. Leucyl-valyl-isoleucinamide (CAS: 117678-55-4) Product Information. BioHippo Biochemicals.[Link]
-
[4] Otzen, D. E. (2002). Protein unfolding in detergents: effect of micelle structure, ionic strength, pH, and temperature. Biophysical Journal, 83(4), 2219-2230.[Link]
-
[2] Bo, T., & Fujii, J. (2024). Primary Roles of Branched Chain Amino Acids (BCAAs) and Their Metabolism in Physiology and Metabolic Disorders. Molecules, 30(1), 56.[Link]
-
[3] Mehta, D., Singh, H., Haridas, V., & Chaudhuri, T. K. (2022). Molecular Insights into the Inhibition of Dialysis-Related β2m Amyloidosis Orchestrated by a Bispidine Peptidomimetic Analogue. Biochemistry, 61(14), 1473-1484.[Link]
Sources
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- 2. Primary Roles of Branched Chain Amino Acids (BCAAs) and Their Metabolism in Physiology and Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protein unfolding in detergents: effect of micelle structure, ionic strength, pH, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Purification of Leucyl-valyl-isoleucinamide via Reversed-Phase High-Performance Liquid Chromatography
Abstract
This application note provides a comprehensive and detailed protocol for the purification of the tripeptide Leucyl-valyl-isoleucinamide using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology herein is designed to achieve high purity and recovery, critical for research, development, and quality control in the pharmaceutical and biotechnology sectors. This guide covers the entire workflow, from initial analytical method development and optimization to preparative scale-up, fraction collection, and post-purification analysis, culminating in the isolation of the target peptide.
Introduction: The Challenge and Strategy for Purifying Small, Non-Chromophoric Peptides
Synthetic peptides are pivotal in a multitude of scientific disciplines, including drug discovery and biochemistry.[1] The biological activity and the reliability of experimental data are intrinsically linked to the purity of these synthetic peptides.[1] Solid-phase peptide synthesis (SPPS), a cornerstone of peptide production, often yields a crude product containing a heterogeneous mixture of impurities such as deletion sequences, truncated sequences, and peptides with incomplete removal of protecting groups.[1][2] Consequently, a robust and efficient purification strategy is not just a recommendation but a necessity.
Reversed-phase high-performance liquid chromatography (RP-HPLC) stands as the gold standard and the most potent technique for the purification of synthetic peptides.[1] This technique separates molecules based on their hydrophobicity, offering high-resolution separation of the target peptide from structurally similar impurities.[1][3]
Leucyl-valyl-isoleucinamide, a tripeptide with a C-terminal amide, presents a unique purification challenge. The presence of the amide group, as opposed to a free carboxylic acid, increases the overall hydrophobicity of the molecule, influencing its retention behavior on the nonpolar stationary phase. This application note outlines a systematic approach, beginning with analytical method development to ascertain the optimal separation conditions, followed by a seamless scale-up to a preparative method for the isolation of the pure product.
Foundational Principles: Reverse-Phase Chromatography for Peptide Purification
RP-HPLC separates peptides based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.[3][4] For small peptides like Leucyl-valyl-isoleucinamide, a C18 stationary phase is a common and effective choice.[5] The mobile phase typically consists of an aqueous component and an organic modifier, usually acetonitrile, with an acidic additive like trifluoroacetic acid (TFA).[2] TFA serves a dual purpose: it acts as an ion-pairing agent to sharpen peptide peaks and maintains a low pH to ensure the protonation of silanol groups on the silica-based stationary phase and the peptide's functional groups, leading to consistent retention times.[3]
Elution is achieved by gradually increasing the concentration of the organic modifier in the mobile phase (a gradient), which increases the mobile phase's hydrophobicity. This causes the peptides to partition from the stationary phase into the mobile phase and elute from the column in order of increasing hydrophobicity.[6]
Experimental Workflow: From Crude Mixture to Purified Product
The purification of Leucyl-valyl-isoleucinamide is a systematic, multi-step process. The overall workflow is depicted below.
Caption: Workflow for the purification of Leucyl-valyl-isoleucinamide.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| Crude Leucyl-valyl-isoleucinamide | Synthesis Grade | N/A |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific or equivalent |
| Water | HPLC Grade | Millipore Milli-Q or equivalent |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Sigma-Aldrich or equivalent |
HPLC Instrumentation and Columns
| Component | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Analytical Column | C18, 5 µm, 100 Å, 4.6 x 250 mm |
| Preparative Column | C18, 10 µm, 100 Å, 21.2 x 250 mm |
Protocol 1: Analytical Method Development
The initial step is to develop an analytical method to resolve the target peptide from its impurities.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.[1]
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.
-
-
Sample Preparation:
-
Dissolve a small amount of the crude Leucyl-valyl-isoleucinamide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Scouting Gradient:
-
Run a broad gradient to determine the approximate elution time of the target peptide.
-
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm[2] |
| Injection Volume | 10 µL |
| Gradient | 5-95% B over 30 minutes |
-
Focused Gradient Optimization:
Protocol 2: Preparative Scale-Up and Purification
Once an optimal analytical separation is achieved, the method is scaled up for preparative purification.[8]
-
Sample Loading:
-
Dissolve a larger quantity of the crude peptide (e.g., 50-200 mg, depending on the preparative column's capacity) in a minimal volume of Mobile Phase A.[1]
-
-
Preparative HPLC Conditions:
-
The gradient shape from the optimized analytical method is maintained, but the flow rate is increased proportionally to the cross-sectional area of the preparative column.
-
| Parameter | Value |
| Flow Rate | 20 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 1-5 mL |
| Focused Gradient | Based on the optimized analytical method |
-
Fraction Collection:
-
Collect fractions corresponding to the main peak of the target peptide.
-
Protocol 3: Post-Purification Analysis and Product Isolation
-
Purity Analysis of Fractions:
-
Analyze the collected fractions using the developed analytical HPLC method to determine the purity of each fraction.[1] Pool the fractions that meet the desired purity level (e.g., >98%).
-
-
Identity Confirmation:
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to remove the mobile phase and obtain the purified peptide as a stable, dry powder.[10][11] Lyophilization, or freeze-drying, involves freezing the material and then reducing the surrounding pressure to allow the frozen water in the material to sublimate directly from the solid phase to the gas phase.[10][12]
-
Method Development Logic and Rationale
The development of a robust HPLC purification method follows a logical progression designed to maximize resolution and purity.
Caption: Logical flow for HPLC method development.
Expected Results and Troubleshooting
A successful purification will yield a sharp, symmetrical peak for Leucyl-valyl-isoleucinamide in the analytical chromatogram of the pooled fractions, with a purity of >98%. The mass spectrum should show a predominant peak corresponding to the theoretical molecular weight of the tripeptide.
Troubleshooting:
-
Poor Resolution: If the target peptide co-elutes with impurities, consider adjusting the gradient slope to be even shallower, changing the organic modifier (e.g., to methanol), or exploring a different stationary phase.[7]
-
Broad Peaks: This can be due to secondary interactions with the stationary phase. Ensure the TFA concentration is sufficient (0.1%).
-
Low Recovery: If the peptide is very hydrophobic, it may irreversibly bind to the column. A higher percentage of organic modifier or a different column chemistry may be required.
Conclusion
This application note provides a robust and detailed framework for the purification of Leucyl-valyl-isoleucinamide using RP-HPLC. By following a systematic approach of analytical method development, preparative scale-up, and rigorous post-purification analysis, researchers can obtain a highly pure product suitable for a wide range of applications. The principles and protocols outlined herein are also broadly applicable to the purification of other small synthetic peptides.
References
- General approach for the development of preparative peptide separations - HPLC. (n.d.).
- Peptide Purification and Product Analysis - AltaBioscience. (n.d.).
- Quality Control of Amino Acids & Peptides: A Guide - Bachem. (n.d.).
- Peptide Purification Scale-Up with HPLC - KNAUER. (n.d.).
- HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex. (n.d.).
- Application Note: High-Performance Liquid Chromatography (HPLC) Purification Strategy for the Synthetic Tripeptide H-D-Ala-Pro-P - Benchchem. (n.d.).
- Mechanism of Peptide Purity Analysis | MtoZ Biolabs. (n.d.).
- Ensuring Quality by Peptide Purity Testing - MolecularCloud. (2024, December 18).
- Peptide Lyophilization Protocol | Omizzur Ltd. (n.d.).
- Peptide Characterization Techniques and Applications - ResolveMass Laboratories Inc. (2025, July 22).
- HPLC Analysis and Purification of Peptides - PMC. (n.d.).
- Synthetic Peptide Handling & Storage Protocol - Sigma-Aldrich. (n.d.).
- Freeze-drying: producing stable peptides - Manufacturing Chemist. (2023, January 10).
- Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. (n.d.).
- Peptide Drug Aseptic Filling and Freeze-drying Process Development. (n.d.).
- Protein & Peptide Lyophilization Formulation Development. (n.d.).
- An Overview of HPLC Modes for Peptide Separation. (2025, November 27).
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 3. hplc.eu [hplc.eu]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Peptide Purification Scale-Up with HPLC [knauer.net]
- 9. Ensuring Quality by Peptide Purity Testing | MolecularCloud [molecularcloud.org]
- 10. omizzur.com [omizzur.com]
- 11. Freeze-drying: producing stable peptides [manufacturingchemist.com]
- 12. Protein & Peptide Lyophilization Formulation Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Application Note: Utilizing Leucyl-Valyl-Isoleucinamide (Leu-Val-Ile-NH2) in Cell Culture and Membrane Interaction Assays
Target Audience: Researchers, biophysicists, and drug development professionals. Document Type: Advanced Methodological Guide & Protocol Synthesis.
Executive Summary & Biophysical Rationale
Leucyl-valyl-isoleucinamide (sequence: Leu-Val-Ile-NH2, commonly abbreviated as LVI-NH2) is a highly hydrophobic, uncharged tripeptide derivative (CAS: 117678-55-4)[1]. In cell culture and biophysical assays, LVI-NH2 serves two primary functions:
-
A Gold-Standard Model for Membrane/Micelle Interactions: Due to its amphipathic nature when solubilized, it is extensively used to study how hydrophobic peptide sequences partition into lipid bilayers and micelles. The foundational work by established its utility in mapping amide hydrogen exchange kinetics, revealing how hydrophobic peptides are shielded from aqueous environments when integrated into dodecyl sulfate micelles[2].
-
A Structural Scaffold for Peptidomimetics: The LVI motif is highly effective at modulating protein-protein interactions. Recently, the LVI-NH2 sequence has been utilized as a flanking domain in bispidine-based peptidomimetics (e.g., B(LVI)2) to successfully inhibit dialysis-related β2-microglobulin (β2m) amyloidosis in SW-982 human synovium cell models.
This application note provides self-validating protocols for formulating LVI-NH2 for in vitro assays, ensuring that its extreme hydrophobicity is properly managed to prevent artifactual data in cell culture environments.
Physicochemical Profiling & Quantitative Benchmarks
Before deploying LVI-NH2 in cellular assays, it is critical to understand its baseline properties. Because it lacks charged side chains at physiological pH, it will rapidly aggregate in standard aqueous media (like DMEM or RPMI) unless properly formulated in a micellar or liposomal carrier.
Table 1: Physicochemical Properties of Leucyl-valyl-isoleucinamide [1][3]
| Property | Value / Description | Experimental Implication |
| CAS Number | 117678-55-4 | Ensure correct isomer (L-form) is sourced. |
| Molecular Formula | C17H34N4O3 | Highly aliphatic; drives membrane insertion. |
| Molecular Weight | 342.48 g/mol | Small enough to avoid steric hindrance during micelle packing. |
| Solubility | Insoluble in H2O; Soluble in DMSO/Micelles | Requires surfactant (e.g., SDS, phospholipids) for cell media. |
| C-Terminal Modification | Amidation (-NH2) | Removes negative charge, increasing membrane permeability. |
Table 2: Expected Quantitative Outcomes in Cell Culture Assays [2]
| Assay Type | Target Metric | Expected Benchmark |
| Micelle Partitioning | Amide H-Exchange Rate | >10-fold reduction in exchange rate when micelle-bound. |
| Baseline Cytotoxicity | SW-982 Cell Viability (MTT) | >90% viability at ≤10 μM (when properly solubilized). |
| Amyloid Inhibition | β2m Fibrillation Lag Time | Dose-dependent delay; up to 3x extension at 1:10 molar ratio. |
Methodological Frameworks (Protocols)
As a Senior Application Scientist, I emphasize that causality drives methodology . The following protocols are designed as self-validating systems; every step includes a mechanistic justification and an internal control checkpoint to ensure data integrity.
Protocol A: Micelle-Solubilization and Membrane Integration Assay
Purpose: To deliver the hydrophobic LVI-NH2 peptide to adherent cell lines (e.g., HepG2) without causing peptide precipitation or baseline surfactant toxicity.
Step 1: Stock Preparation
-
Action: Dissolve LVI-NH2 powder in 100% DMSO to create a 10 mM master stock.
-
Causality: DMSO disrupts intermolecular hydrogen bonds, preventing the formation of pre-assay β-sheet aggregates.
Step 2: Micelle Formulation
-
Action: Dilute the DMSO stock into an aqueous buffer containing sodium dodecyl sulfate (SDS) or a biocompatible phospholipid (e.g., DPPC) at a concentration strictly above its Critical Micelle Concentration (CMC) (e.g., >8 mM for SDS).
-
Causality: The aliphatic side chains of Leu, Val, and Ile will spontaneously partition into the hydrophobic core of the micelle, protecting the peptide from the aqueous phase and mimicking membrane integration[2].
Step 3: Validation Checkpoint (Self-Validating Step)
-
Action: Perform Dynamic Light Scattering (DLS) on the formulation before adding it to cells.
-
Criteria: You must observe a monodisperse population (typically 2–5 nm radius). If large aggregates (>100 nm) are detected, the peptide has precipitated, and the formulation must be discarded.
Step 4: Cell Culture Application
-
Action: Dilute the micelle-peptide complex into serum-free DMEM (final peptide concentration: 1–50 μM; final DMSO <0.1%) and apply to cells for 4–24 hours.
-
Control: A "Vehicle-Only" control (micelles without LVI-NH2) must be run in parallel to subtract the baseline lytic toxicity of the surfactant.
Protocol B: Peptidomimetic Amyloid Inhibition Assay (SW-982 Cells)
Purpose: To evaluate the efficacy of LVI-NH2-flanked peptidomimetics (e.g., B(LVI)2) in rescuing cells from amyloid-induced cytotoxicity.
Step 1: Amyloid Fibrillation Induction
-
Action: Incubate recombinant His-tagged β2-microglobulin (Hβ2m) in an acidic buffer (pH 2.5) with agitation for 72 hours.
-
Causality: Acidic conditions are required to partially unfold the native β2m protein, exposing hydrophobic patches that trigger nucleation-dependent polymerization into toxic amyloid fibrils.
Step 2: Co-Incubation with LVI-NH2 Scaffold
-
Action: Introduce the LVI-NH2-containing peptidomimetic (e.g., B(LVI)2) at varying molar ratios (1:1 to 1:10) during the fibrillation phase.
-
Causality: The hydrophobic LVI-NH2 sequence competitively binds to the exposed hydrophobic patches of the unfolding β2m, sequestering it into a non-amyloidogenic, soluble conformation.
Step 3: SW-982 Cell Viability Readout (MTT Assay)
-
Action: Apply the resulting protein mixtures to SW-982 human synovium cells for 24 hours. Add MTT reagent, incubate for 4 hours, solubilize formazan crystals, and read absorbance at 570 nm.
-
Causality: MTT is specifically chosen over LDH release here because early-stage amyloid oligomers primarily disrupt mitochondrial oxidoreductase activity prior to causing complete membrane lysis.
-
Validation Checkpoint: Include a "Scrambled Peptide" control. If the scrambled sequence also rescues cell viability, the inhibition is non-specific. True target engagement requires the specific steric profile of the LVI-NH2 motif.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the mechanistic pathways of LVI-NH2 in cell culture assays.
Fig 1: Workflow for micelle-solubilized Leu-Val-Ile-NH2 preparation and cell culture application.
Fig 2: Mechanism of Leu-Val-Ile-NH2 membrane integration and amyloid inhibition pathways.
References
-
Title: NMR studies of the influence of dodecyl sulfate on the amide hydrogen exchange kinetics of a micelle-solubilized hydrophobic tripeptide Source: Biochemistry (ACS Publications) URL: [Link]
-
Title: Molecular Insights into the Inhibition of Dialysis-Related β2m Amyloidosis Orchestrated by a Bispidine Peptidomimetic Analogue Source: ACS Biochemistry URL: [Link]
Sources
Application Note: NMR Spectroscopic Structural Elucidation of Leucyl-Valyl-Isoleucinamide (LVI-NH₂)
Introduction & Scientific Rationale
Leucyl-valyl-isoleucinamide (LVI-NH₂, CAS: 117678-55-4) is a synthetic tripeptide amide (MW = 342.48 g/mol ) utilized in various biochemical applications. Unlike large, globular proteins that fold into single, highly stable 3D structures, short linear peptides like LVI-NH₂ often exist as a dynamic ensemble of conformations in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the structural dynamics, hydrogen-bonding networks, and spatial conformations of such peptides at atomic resolution. This application note provides a comprehensive, self-validating protocol for the structural analysis of LVI-NH₂. We prioritize the causality behind experimental design—specifically addressing the unique spin physics of low-molecular-weight molecules—to ensure high-fidelity data acquisition and interpretation.
Experimental Design & Causality
To build a robust and self-validating analytical system, every experimental parameter must be chosen to counteract the specific physical limitations of small peptides:
-
Solvent Causality (DMSO-d₆ vs. D₂O): While D₂O is common in protein NMR,1 note that DMSO-d₆ is strictly preferred for small non-cyclic peptides[1]. Protic solvents like D₂O cause rapid deuterium exchange of the backbone amide (-NH) protons. Because structural assignment relies heavily on observing these amides, DMSO-d₆ is required to lock the exchange rate and stabilize transient hydrogen bonds.
-
Concentration Causality: As noted by 2, NMR signal is directly proportional to concentration[2]. For LVI-NH₂, a concentration of 2–5 mM ensures a high signal-to-noise ratio without inducing artificial intermolecular aggregation.
-
Pulse Sequence Causality (ROESY vs. NOESY): Structure determination heavily utilizes the nuclear Overhauser effect (NOE) to measure interatomic distances 3[3]. However, for a molecule of ~342 Da, the molecular correlation time ( τc ) is very short. At standard high-field spectrometer frequencies (e.g., 500–600 MHz), the condition ω0τc≈1.12 is often met, which is the zero-crossing point for the steady-state NOE. Standard NOESY experiments will yield vanishingly weak or zero-intensity cross-peaks. Therefore, ROESY (Rotating-frame Overhauser Effect Spectroscopy) is strictly required, as the ROE is always positive and non-zero regardless of the correlation time.
Step-by-Step Methodology
Phase 1: Sample Preparation & Self-Validation
-
Weighing: Accurately weigh 1.5 to 2.0 mg of high-purity (>95%) LVI-NH₂ powder.
-
Solvation: Dissolve the peptide in 600 µL of anhydrous DMSO-d₆ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal chemical shift reference (0.0 ppm).
-
Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube. Ensure no air bubbles are trapped in the active volume.
Phase 2: Data Acquisition
-
Spectrometer Setup: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe. Tune and match the probe for ¹H and ¹³C frequencies.
-
Shimming: Perform gradient shimming followed by fine manual shimming on the deuterium lock signal of the DMSO-d₆ to achieve a sharp solvent peak.
-
1D ¹H Acquisition (Validation Step): Acquire a standard 1D ¹H spectrum.
-
Self-Validation Check: Look for the C-terminal primary amide (-NH₂) signals. Due to the partial double-bond character of the C-N bond restricting rotation, you must observe two distinct proton resonances (typically between 7.0 and 7.5 ppm). The presence of three backbone amides and two C-terminal amides confirms sample integrity.
-
-
2D Acquisition: Proceed to acquire 2D TOCSY, 2D ROESY, and 2D ¹H-¹³C HSQC using the parameters outlined in Table 1.
Phase 3: Resonance Assignment & Structure Calculation
-
Intra-residue Assignment: Use the 2D TOCSY spectrum to identify the isolated spin systems of Leucine, Valine, and Isoleucine (See Table 2 for expected topologies).
-
Inter-residue Assignment: Apply the sequential assignment strategy pioneered by 4[4]. Locate the dαN(i,i+1) cross-peaks in the ROESY spectrum to link the Hα of Leu to the NH of Val, and the Hα of Val to the NH of Ile.
-
Restraint Generation: Integrate the ROESY cross-peak volumes and calibrate them into upper-distance bounds (e.g., Strong = 1.8–2.5 Å, Medium = 1.8–3.5 Å, Weak = 1.8–5.0 Å).
-
Simulated Annealing: Input the distance restraints and J-coupling dihedral restraints into a molecular dynamics software (e.g., CYANA or XPLOR-NIH) to calculate the lowest-energy structural ensemble.
Quantitative Data Presentation
Table 1: Recommended NMR Acquisition Parameters for LVI-NH₂
| Experiment | Nucleus | Spectral Width | Scans (NS) | Mixing Time | Primary Purpose |
| 1D ¹H | ¹H | 12 ppm | 32 | N/A | Purity, concentration, and amide dispersion check |
| 2D TOCSY | ¹H-¹H | 10 × 10 ppm | 16 | 70 ms | Intra-residue spin system identification |
| 2D ROESY | ¹H-¹H | 10 × 10 ppm | 32 | 250 ms | Inter-residue spatial proximity ( dαN ) |
| 2D HSQC | ¹H-¹³C | 10 × 80 ppm | 16 | N/A | ¹H-¹³C one-bond correlations to resolve overlap |
Table 2: Expected Spin System Topologies for LVI-NH₂
| Residue | Amide (NH) | Alpha (Hα) | Beta (Hβ) | Gamma (Hγ) | Delta (Hδ) |
| Leucine (Leu) | ~8.0 ppm | ~4.3 ppm | ~1.5, 1.6 ppm | ~1.6 ppm | ~0.8, 0.9 ppm (CH₃) |
| Valine (Val) | ~7.8 ppm | ~4.1 ppm | ~2.0 ppm | ~0.9, 0.9 ppm (CH₃) | N/A |
| Isoleucine (Ile) | ~7.9 ppm | ~4.2 ppm | ~1.8 ppm | ~1.4, 1.1 ppm (CH₂), ~0.8 ppm (CH₃) | ~0.8 ppm (CH₃) |
| (Note: Exact chemical shifts will vary slightly based on temperature, exact concentration, and pH/pD). |
Visualizations
Caption: Workflow for NMR structural elucidation of LVI-NH2.
Caption: Sequential resonance assignment logic using TOCSY and ROESY.
References
-
Wüthrich, K. (1995). "NMR - this other method for protein and nucleic acid structure determination." Acta Crystallographica Section D. URL: [Link]
-
SARomics Biostructures. "Protein & Peptide NMR Spectroscopy: Practical Aspects." URL:[Link]
-
ChemRxiv (2021). "Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides." URL:[Link]
-
University of Zurich. "Peptide NMR: Structure Determination by NMR." URL:[Link]
Sources
Application Notes and Protocols for Leucyl-valyl-isoleucinamide as a Peptidase Substrate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling Peptidase Activity with a Novel Tripeptide Amide Substrate
The study of peptidases, enzymes that catalyze the cleavage of peptide bonds, is fundamental to understanding a vast array of physiological and pathological processes. These enzymes are critical regulators in protein activation, signaling cascades, and the generation of bioactive peptides. Their dysregulation is implicated in numerous diseases, making them key targets for therapeutic intervention. The development of specific and reliable substrates is paramount for the accurate characterization of peptidase activity and the screening of potential inhibitors.
This guide introduces Leucyl-valyl-isoleucinamide, a novel tripeptide amide, as a versatile substrate for the characterization of specific aminopeptidases and carboxypeptidases. Composed entirely of hydrophobic amino acids, this substrate is designed to be a specific tool for a subset of peptidases, thereby minimizing off-target cleavage by enzymes with different specificities. The C-terminal amide group enhances the substrate's stability against non-specific degradation and mimics the structure of many endogenous peptide hormones and neuropeptides.
This document provides a comprehensive overview of the rationale for using Leucyl-valyl-isoleucinamide, detailed protocols for its synthesis, and robust methods for its application in peptidase activity assays. The protocols are designed to be self-validating and are grounded in established principles of enzymology.
Rationale for Leucyl-valyl-isoleucinamide as a Peptidase Substrate
The design of Leucyl-valyl-isoleucinamide is based on the known substrate specificities of two major classes of exopeptidases:
-
Aminopeptidases: These enzymes cleave the N-terminal amino acid of a peptide. Many aminopeptidases, particularly those in the M17 family (Leucine Aminopeptidases), exhibit a strong preference for large, hydrophobic residues at the N-terminus.[1] The N-terminal leucine of Leucyl-valyl-isoleucinamide makes it an excellent candidate substrate for this class of enzymes.
-
Carboxypeptidases: These enzymes remove the C-terminal amino acid. Several carboxypeptidases, including Carboxypeptidase A and Carboxypeptidase Y, preferentially cleave peptides with C-terminal hydrophobic or aromatic residues.[2][3] Furthermore, these enzymes are known to hydrolyze C-terminal peptide amides.[4][5] The C-terminal isoleucinamide of the substrate makes it a suitable candidate for these enzymes.
The entirely hydrophobic nature of the tripeptide is expected to confer a high degree of specificity, primarily attracting peptidases with hydrophobic binding pockets.
Synthesis of Leucyl-valyl-isoleucinamide
The synthesis of Leucyl-valyl-isoleucinamide is most efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The use of a Rink Amide resin is crucial for obtaining the C-terminal amide.[6][7]
Workflow for Fmoc Solid-Phase Peptide Synthesis of Leucyl-valyl-isoleucinamide
Caption: Workflow for the synthesis of Leucyl-valyl-isoleucinamide.
Detailed Protocol for Synthesis (0.1 mmol scale)
-
Resin Preparation:
-
Place 300 mg of Rink Amide resin in a Poly-Prep chromatography column.
-
Swell the resin in dimethylformamide (DMF) for 1 hour. After swelling, remove the DMF by nitrogen gas pressure.[8]
-
-
Fmoc Deprotection:
-
Add 8 mL of 20% (v/v) piperidine in DMF to the resin.
-
Rock the resin in the solution for 1 hour to ensure complete removal of the Fmoc protecting group.[8]
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (Iterative Process):
-
First Amino Acid (Isoleucine):
-
In a separate vial, dissolve 3 equivalents of Fmoc-Ile-OH and 3 equivalents of HCTU (a coupling agent) in DMF.
-
Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and mix for 2 hours.
-
Wash the resin with DMF (5 times).
-
-
Second Amino Acid (Valine):
-
Perform Fmoc deprotection as described in step 2.
-
Couple Fmoc-Val-OH as described for isoleucine.
-
-
Third Amino Acid (Leucine):
-
Perform Fmoc deprotection as described in step 2.
-
Couple Fmoc-Leu-OH as described for isoleucine.
-
-
-
Cleavage and Deprotection:
-
After the final coupling and washing, dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.
-
Collect the filtrate and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air-dry.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by liquid chromatography-mass spectrometry (LC-MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.[9]
-
Application Notes: Assay Protocols for Peptidase Activity
Leucyl-valyl-isoleucinamide can be used as a substrate in various assay formats to determine the kinetic parameters of peptidases. The choice of assay depends on the available equipment and the desired sensitivity.
General Considerations for Peptidase Assays
-
Enzyme Purity: Use purified enzyme preparations to ensure that the observed activity is from the enzyme of interest.
-
Buffer Conditions: The optimal pH, temperature, and ionic strength should be determined for each enzyme. Many peptidases have optimal activity in the pH range of 7.0-8.5.
-
Substrate Concentration: To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), a range of substrate concentrations should be tested, typically from 0.1 x Km to 10 x Km. For initial screening, a substrate concentration around the expected Km or slightly above is recommended. Based on data for similar hydrophobic peptide substrates, a starting concentration range of 10 µM to 500 µM is advisable.[1][10]
-
Controls: Always include a "no enzyme" control to account for non-enzymatic substrate degradation and a "no substrate" control to measure any background signal from the enzyme preparation.
Proposed Peptidases for Investigation
| Peptidase Class | Specific Enzyme Examples | Rationale for Use |
| Aminopeptidases | Leucine Aminopeptidase (from bovine lens, porcine kidney, or recombinant sources) | Known preference for N-terminal hydrophobic residues.[11] |
| Carboxypeptidases | Carboxypeptidase Y (from baker's yeast) | Broad specificity for C-terminal residues, including hydrophobic ones, and known to hydrolyze peptide amides.[3][5] |
| Carboxypeptidase A (from bovine pancreas) | Strong preference for C-terminal aromatic and branched-chain aliphatic residues.[2][12] |
Detection Methods for Peptide Cleavage
The cleavage of Leucyl-valyl-isleucinamide can be monitored by detecting the formation of the product(s).
This is a direct and highly specific method for monitoring the progress of the enzymatic reaction.
Caption: Workflow for LC-MS based peptidase assay.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the appropriate buffer, the peptidase of interest, and Leucyl-valyl-isoleucinamide at various concentrations.
-
Incubation and Sampling: Incubate the reaction at the optimal temperature. At specific time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately stop the reaction in the aliquots by adding a quenching solution, such as 1% trifluoroacetic acid.
-
LC-MS Analysis: Analyze the quenched samples by LC-MS. Develop a separation method that resolves the substrate (Leucyl-valyl-isoleucinamide) from the expected cleavage products (e.g., Leucine and Valyl-isoleucinamide for an aminopeptidase; Leucyl-valine and Isoleucinamide for a carboxypeptidase).
-
Quantification: Quantify the decrease in the substrate peak area or the increase in the product peak area over time. This can be used to calculate the initial reaction velocity.[12][13]
The ninhydrin assay is a classic colorimetric method for the quantification of primary amines, such as the free N-terminal amino group of leucine released by an aminopeptidase.[14][15]
Protocol:
-
Reaction Setup and Sampling: As described in the LC-MS protocol.
-
Reaction Quenching: The reaction can be stopped by adding the ninhydrin reagent directly or by heat inactivation followed by the assay.
-
Ninhydrin Reaction:
-
To each quenched sample, add a ninhydrin reagent solution.
-
Heat the samples in a boiling water bath for a defined period (e.g., 15-20 minutes) to allow for color development.[14]
-
Cool the samples to room temperature.
-
-
Spectrophotometric Measurement: Measure the absorbance of the purple-colored product (Ruhemann's purple) at 570 nm.[16]
-
Quantification: Generate a standard curve using known concentrations of L-leucine. Use this curve to determine the concentration of leucine released in the enzymatic reaction.
For a high-throughput and continuous assay, Leucyl-valyl-isoleucinamide can be synthesized with a fluorophore and a quencher at its N- and C-termini, respectively. In the intact peptide, the fluorescence is quenched. Upon cleavage by a peptidase, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[17][18]
Protocol:
-
Substrate Synthesis: Synthesize the substrate with a suitable FRET pair, for example, an N-terminal 2-aminobenzoyl (Abz) group (fluorophore) and a C-terminal 3-nitrotyrosine (quencher).
-
Reaction Setup: In a microplate format, mix the enzyme with the fluorogenic substrate in the appropriate buffer.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: The initial rate of fluorescence increase is proportional to the peptidase activity.
Data Analysis and Interpretation
The initial reaction velocities obtained from the assays should be plotted against the substrate concentration. The resulting data can be fitted to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.
V = (Vmax * [S]) / (Km + [S])
Where:
-
V is the initial reaction velocity
-
Vmax is the maximum reaction velocity
-
[S] is the substrate concentration
-
Km is the Michaelis-Menten constant, representing the substrate concentration at which the reaction velocity is half of Vmax.
The catalytic efficiency of the enzyme for the substrate can be expressed as kcat/Km , where kcat (the turnover number) is calculated from Vmax and the enzyme concentration.
Troubleshooting and Considerations
-
Substrate Solubility: Leucyl-valyl-isoleucinamide is hydrophobic and may have limited solubility in aqueous buffers. A small amount of a co-solvent like DMSO (typically <5% v/v) may be required to dissolve the substrate. Ensure that the co-solvent does not inhibit the enzyme activity.
-
Product Inhibition: In some cases, the reaction products can inhibit the enzyme. It is important to measure the initial reaction rates before product accumulation becomes significant.
-
Enzyme Stability: Ensure the enzyme is stable under the assay conditions for the duration of the experiment.
Conclusion
Leucyl-valyl-isoleucinamide represents a valuable tool for the specific and sensitive detection of peptidase activity. Its hydrophobic nature makes it a selective substrate for a subset of aminopeptidases and carboxypeptidases. The detailed protocols for its synthesis and use in various assay formats provided in this guide will enable researchers to accurately characterize these important enzymes and facilitate the discovery of novel therapeutic agents.
References
-
Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. [Link]
-
Slideshare. Quantify of amino acid using ninhydrin. [Link]
-
Virtual Labs. Quantitative Estimation of Amino Acids by Ninhydrin. [Link]
-
bioRxiv. (2024, October 15). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. [Link]
-
PMC. (2024, October 15). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. [Link]
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Nakase, H., et al. (2001). Substrate Recognition Mechanism of Carboxypeptidase Y. Bioscience, Biotechnology, and Biochemistry, 65(11), 2465-2471.
- Hayashi, R., et al. (1975). Kinetic studies of carboxypeptidase Y. III. Action on ester, amide, and anilide substrates and the effects of some environmental factors. The Journal of Biochemistry, 78(3), 617-625.
- International Journal of Biological Macromolecules. (2014). Kinetics and Conformational Stability Studies of Recombinant Leucine Aminopeptidase. International Journal of Biological Macromolecules, 65, 242-247.
- PubMed. (2001). Substrate recognition mechanism of carboxypeptidase Y. Bioscience, Biotechnology, and Biochemistry, 65(11), 2465-2471.
- PubMed. (2002). Quenched fluorescent substrate-based peptidase assays. Methods in Molecular Biology, 192, 129-138.
- PubMed. (1987). Kinetic parameters of metal-substituted leucine aminopeptidase from bovine lens. Biochemistry, 26(18), 5671-5678.
- DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
- RSC Publishing. (2024, October 23). Thioamide-based fluorescent sensors for dipeptidyl peptidase 4. Chemical Science.
- PubMed. (1975). Kinetic studies of carboxypeptidase Y. I. Kinetic parameters for the hydrolysis of synthetic substrates. The Journal of Biochemistry, 77(1), 69-79.
- PubMed. (2004). Highly sensitive protease assay using fluorescence quenching of peptide probes based on photoinduced electron transfer.
- PubMed. (2021). Fluorescence Determination of Peptidase Activity Based on the Quenching of a Fluorophore-Labelled Peptide by Graphene Oxide. Protein Journal, 40(5), 682-688.
- ResearchGate. Substrate Specificity and Kinetic Parameters of Aminopeptidase.
-
LCGC North America. (2022, April 15). A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. [Link]
- PubMed. (1974). Bovine-lens leucine aminopeptidase. Kinetic studies with substrates and substrate-like inhibitors. European Journal of Biochemistry, 44(2), 523-528.
- PubMed. (1975). Kinetic studies of carboxypeptidase Y. II. Effects of substrate and product analogs on peptidase and esterase activities. The Journal of Biochemistry, 77(1), 81-88.
-
Unchained Labs. Quantification of peptides in MS-based proteomics. [Link]
- ResearchGate. Immobilized Derivatives of Leucine Aminopeptidase and Aminopeptidase M.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Kinetic studies of carboxypeptidase Y. I. Kinetic parameters for the hydrolysis of synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Kinetic studies of carboxypeptidase Y. III. Action on ester, amide, and anilide substrates and the effects of some environmental factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Kinetic parameters of metal-substituted leucine aminopeptidase from bovine lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bovine-lens leucine aminopeptidase. Kinetic studies with substrates and substrate-like inhibitors [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbenotes.com [microbenotes.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Quenched fluorescent substrate-based peptidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - CA [thermofisher.com]
Technical Support Center: Purification of Leucyl-valyl-isoleucinamide
Welcome to the technical support center for the purification of Leucyl-valyl-isoleucinamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the successful purification of this hydrophobic tripeptide. The following sections are structured in a question-and-answer format to directly address common challenges encountered during experimental work.
I. Understanding Your Peptide: Physicochemical Properties
Before delving into purification protocols, it is crucial to understand the physicochemical properties of Leucyl-valyl-isoleucinamide. This tripeptide is composed entirely of branched-chain amino acids (BCAAs): Leucine, Valine, and Isoleucine.
| Property | Value/Description | Significance for Purification |
| Molecular Formula | C₁₇H₃₃N₃O₄ | - |
| Molecular Weight | 343.5 g/mol [1] | Influences choice of column pore size and size-exclusion chromatography conditions. |
| Hydrophobicity | High | Leucine, Valine, and Isoleucine are all non-polar, hydrophobic amino acids.[2][3][4][5] This dictates that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) will be the primary purification method.[6][7][8][9][10] |
| XLogP3 | -1.5 (Computed)[1] | This value, a measure of hydrophobicity, suggests significant retention on reversed-phase columns. |
| Isoelectric Point (pI) | Estimated to be in the range of 5.5 - 6.2 | The pI is the pH at which the peptide has a net zero charge.[11][12][13] Operating the mobile phase pH away from the pI can improve solubility. |
| Solubility | Expected to have low solubility in purely aqueous solutions. | Solubility is likely to be improved in the presence of organic solvents or at pH values away from the isoelectric point.[14][15] |
II. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of Leucyl-valyl-isoleucinamide.
Problem 1: Poor or No Recovery of the Peptide
Q: I am not recovering my Leucyl-valyl-isoleucinamide after purification. What are the likely causes and how can I resolve this?
A: Low or no recovery of a hydrophobic peptide like Leucyl-valyl-isoleucinamide is a common issue, often related to its solubility and strong interaction with the stationary phase.
Possible Causes and Solutions:
-
Irreversible Binding to the Column: The high hydrophobicity of the peptide can lead to strong binding to the stationary phase, especially with highly retentive columns (e.g., long-chain alkyl phases like C18).
-
Solution:
-
Increase the organic solvent concentration in the elution gradient. You may need to go up to 80-95% acetonitrile or methanol.
-
Consider a less retentive stationary phase. A C8 or C4 column might be more appropriate for this hydrophobic peptide.
-
Perform a column wash with a strong solvent. After your gradient, wash the column with 100% of a strong solvent like isopropanol to elute any strongly bound peptide.
-
-
-
Precipitation on the Column or in Tubing: If the peptide precipitates out of solution during the run, it can lead to blockages and low recovery.
-
Solution:
-
Ensure the peptide is fully dissolved before injection. Use a small amount of an organic solvent like DMSO or DMF to dissolve the peptide before diluting it with the initial mobile phase.
-
Increase the initial concentration of the organic solvent in your gradient. Starting with a higher percentage of acetonitrile (e.g., 10-20%) can help maintain solubility.
-
-
-
Peptide Degradation: While less common for a simple tripeptide, harsh pH conditions can potentially lead to degradation.
-
Solution:
-
Maintain a mobile phase pH between 2 and 8 for silica-based columns to ensure column stability. [9]
-
If degradation is suspected, analyze the crude material by mass spectrometry to confirm the integrity of the peptide.
-
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram shows significant peak tailing for Leucyl-valyl-isoleucinamide. What is causing this and how can I improve the peak shape?
A: Peak tailing is a frequent problem in HPLC and can compromise both purity assessment and the quality of collected fractions.
Possible Causes and Solutions:
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based columns can interact with the peptide, causing tailing.
-
Solution:
-
Use an end-capped column. These columns have fewer free silanol groups.
-
Lower the mobile phase pH. Adding an acid like trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase protonates the silanol groups, reducing their interaction with the peptide. A concentration of 0.1% TFA is standard for peptide purification.[8]
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution:
-
Reduce the injection volume or the concentration of the sample. Perform a loading study to determine the optimal sample load for your column.
-
-
-
Physical Issues in the HPLC System: Voids in the column, poorly made connections, or excessive extra-column volume can all contribute to peak tailing.
-
Solution:
-
Flush and regenerate the column. If the column has been used extensively, it may need to be cleaned or replaced.
-
Check all fittings and tubing. Ensure connections are tight and use tubing with a small internal diameter to minimize dead volume.
-
-
Problem 3: Co-elution of Impurities
Q: I am having trouble separating my target peptide from impurities that are very close to it in the chromatogram. How can I improve the resolution?
A: Co-elution of impurities is a common challenge, especially with impurities that are structurally similar to the target peptide, such as deletion or insertion sequences from solid-phase peptide synthesis (SPPS).
Possible Causes and Solutions:
-
Insufficient Chromatographic Selectivity: The chosen mobile phase and stationary phase may not be optimal for resolving the target peptide from its impurities.
-
Solution:
-
Optimize the gradient. A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.
-
Change the organic modifier. Acetonitrile and methanol have different selectivities. If you are using one, try the other.
-
Alter the mobile phase pH. Changing the pH can alter the ionization state of the peptide and impurities, which can affect their retention times.
-
Try a different stationary phase. A column with a different chemistry (e.g., a phenyl-hexyl phase) may provide the necessary selectivity.
-
-
-
Complex Impurity Profile: The crude peptide may contain a large number of closely related impurities.
-
Solution:
-
Employ an orthogonal purification strategy. This involves using a second purification technique that separates based on a different principle. For peptides, a common approach is to use ion-exchange chromatography followed by RP-HPLC.[10]
-
-
Workflow for Method Development and Optimization
The following diagram outlines a systematic approach to developing and optimizing a purification method for Leucyl-valyl-isoleucinamide.
Sources
- 1. Leu-Val-Ile | C17H33N3O4 | CID 131714909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Packing and hydrophobicity effects on protein folding and stability: effects of beta-branched amino acids, valine and isoleucine, on the formation and stability of two-stranded alpha-helical coiled coils/leucine zippers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. homework.study.com [homework.study.com]
- 4. 3D interaction homology: The hydrophobic residues alanine, isoleucine, leucine, proline and valine play different structural roles in soluble and membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | 3D interaction homology: The hydrophobic residues alanine, isoleucine, leucine, proline and valine play different structural roles in soluble and membrane proteins [frontiersin.org]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. renyi.hu [renyi.hu]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Isoelectric Point of Amino Acids: Calculation and Applications - Creative Proteomics [creative-proteomics.com]
- 14. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 15. tetrazolelover.at.ua [tetrazolelover.at.ua]
Technical Support Center: Optimizing Leucyl-valyl-isoleucinamide (LVI-amide) for In Vitro Studies
Welcome to the Application Scientist Support Portal. Handling short, highly hydrophobic oligopeptides like Leucyl-valyl-isoleucinamide (Leu-Val-Ile-NH2) requires precise physicochemical strategies. Because this sequence consists entirely of aliphatic, non-polar side chains, standard aqueous reconstitution will fail, leading to assay artifacts, false negatives, and localized cytotoxicity. This guide provides field-proven troubleshooting steps, FAQs, and self-validating protocols to ensure robust in vitro data.
Core Physicochemical Profile
To optimize your assays, you must first understand the thermodynamic limitations of the molecule you are working with.
Table 1: Physicochemical Profile of Leucyl-valyl-isoleucinamide
| Property | Value / Characteristic | Impact on In Vitro Assays |
| Sequence | Leu-Val-Ile-NH2 | Highly aliphatic; drives rapid hydrophobic collapse in water. |
| Molecular Weight | 342.48 g/mol | Small size allows rapid cellular diffusion if properly solubilized. |
| Net Charge (pH 7.4) | +1 (N-terminus only) | C-terminal amidation removes a critical solubility-enhancing carboxylate group. |
| Hydropathy Index | Extremely High | Strictly requires 100% organic solvent for master stock preparation. |
Frequently Asked Questions (FAQs)
Q1: Why does LVI-amide immediately precipitate when I add it to my cell culture media? Causality: LVI-amide contains three bulky aliphatic amino acids (Leucine, Valine, Isoleucine). Furthermore, the C-terminal amidation (-NH2) removes the carboxylate group's negative charge, eliminating a critical hydrogen-bond acceptor[1]. When introduced directly into an aqueous environment (like DMEM or PBS), the hydrophobic effect drives the non-polar side chains to collapse inward and aggregate to minimize contact with water, forming insoluble micro-precipitates. Solution: You must bypass the aqueous energy barrier by first dissolving the peptide in a 100% organic solvent (DMSO or DMF) to disrupt intermolecular peptide-peptide hydrogen bonds, followed by rapid, dropwise dilution into your assay buffer[2].
Q2: How much DMSO is safe for my in vitro cell assays when testing LVI-amide? Causality: While DMSO is an excellent solvent for hydrophobic peptides, it is a potent permeation enhancer and can induce cellular toxicity or alter signaling pathways at high concentrations. Solution: A final concentration of ≤0.5% DMSO is widely considered the maximum safe limit for most continuous cell lines without inducing cytotoxicity[3]. For sensitive primary cells, aim for ≤0.1%.
Table 2: Concentration Optimization Matrix (DMSO vs. Aqueous Buffer)
| Target Final Concentration | Required Master Stock (DMSO) | Final DMSO % in Assay | Cytotoxicity Risk | Recommended Action |
| 10 µM | 10 mM | 0.1% | Low | Safe for all cell lines. |
| 50 µM | 10 mM | 0.5% | Moderate | Maximum limit for continuous cell lines. |
| 100 µM | 10 mM | 1.0% | High | Use 50 mM stock to reduce DMSO to 0.2%. |
| 100 µM | 50 mM | 0.2% | Low | Monitor closely for peptide precipitation (TSA). |
Q3: What is the primary in vitro application of LVI-amide? Context: LVI-based sequences are frequently utilized as peptidomimetic cores to study and inhibit protein aggregation. For instance, bispidine-linked LVI analogues (e.g., B(LVI)2) have been shown to sequester beta-2-microglobulin (β2m) species into soluble, non-amyloidogenic conformations, thereby inhibiting dialysis-related amyloidosis (DRA) fibrillation.
Troubleshooting Guide: The "Self-Validating" Workflow
Issue: Inconsistent Dose-Response Curves Diagnosis: If your IC50 or EC50 curves look erratic, you are likely experiencing "concentration drop-out" due to invisible micro-aggregation. Validation Step: Do not assume the peptide is in solution just because you cannot see macroscopic flakes. Implement a Turbidity Solubility Assay (TSA)[4]. Measure the optical density (OD) at 600 nm of your final peptide-buffer solution before adding it to the cells.
Workflow for the solubilization and validation of highly hydrophobic LVI-amide.
Experimental Protocols
Protocol 1: Preparation of a Master Stock (10 mM in DMSO)
Causality: Cold lyophilized powders attract moisture from the air, which can immediately cause hydrophobic peptides to aggregate before the solvent is even added.
-
Remove lyophilized LVI-amide from -20°C storage and equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation[1].
-
Centrifuge the vial at 10,000 x g for 1 minute to pellet any loose powder.
-
Add 100% cell-culture grade, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex vigorously for 60 seconds. If the solution is not completely clear, sonicate in a water bath for 5 minutes at room temperature.
Protocol 2: Turbidity Solubility Assay (TSA) for Concentration Optimization[5]
Self-Validation: This protocol ensures that the concentration you apply to your cells is actually in solution, preventing false-negative biological readouts.
-
Prepare a mock assay buffer (e.g., DMEM with 10% FBS or PBS) warmed to 37°C.
-
While vortexing the buffer, add the 10 mM LVI-amide DMSO stock dropwise to reach your target concentration (e.g., 50 µM). Note: Dropwise addition prevents localized high concentrations of water from crashing the peptide out of the DMSO micro-environment.
-
Transfer 100 µL of the final solution to a 96-well clear-bottom plate.
-
Measure the Optical Density (OD) at 600 nm using a microplate reader, blanked against a vehicle control (buffer + equivalent DMSO %).
-
Validation Check: An OD600 > 0.05 indicates micro-precipitation. If observed, you must lower the target concentration or increase the DMSO percentage (up to 0.5%).
Protocol 3: In Vitro Amyloid Fibrillation Inhibition Assay (ThT-based)[4]
-
Prepare recombinant beta-2-microglobulin (β2m) in an acidic buffer (pH 2.5) to induce partial unfolding.
-
Add LVI-amide (or its peptidomimetic derivative) to the β2m solution at varying molar ratios (e.g., 1:1, 1:5, 1:10), ensuring final DMSO concentrations remain below 0.5%.
-
Introduce Thioflavin-T (ThT) dye (final concentration 10 µM) to the reaction mixture.
-
Incubate at 37°C with continuous agitation.
-
Monitor ThT fluorescence (Excitation: 440 nm, Emission: 480 nm) over 72 hours. A reduction in the fluorescence plateau validates the inhibition of amyloid fibril formation.
Mechanism of LVI-amide peptidomimetics in inhibiting β2-microglobulin amyloid fibrillation.
References
- Creative Peptides. "Peptide Solubility Testing.
- Benchchem. "Best practices for handling and dissolving hydrophobic peptides." Benchchem Technical Support Center.
- Thermo Fisher Scientific. "Peptide Design: Principles & Methods." Thermo Fisher Scientific Resource Library.
- LifeTein. "Peptide Synthesis: Handling and Storage of Synthetic Peptides." LifeTein.
- IIT Delhi. "Molecular Insights into the Inhibition of Dialysis-Related β2m Amyloidosis Orchestrated by a Bispidine Peptidomimetic Analogue.
Sources
A Comprehensive Guide to Validating the Biological Target of Leucyl-valyl-isoleucinamide
In the landscape of peptide therapeutics, the tripeptide Leucyl-valyl-isoleucinamide stands as a molecule of interest with yet-to-be-fully-elucidated biological functions. The journey from a promising peptide to a validated therapeutic hinges on one of the most critical stages of drug discovery: target identification and validation. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth comparison of modern experimental strategies to identify and validate the biological target of novel peptides, using Leucyl-valyl-isoleucinamide as a central case study.
Our approach moves beyond a rigid, templated methodology. Instead, we delve into the causality behind experimental choices, empowering you to design a robust and self-validating target validation cascade. We will explore a multi-pronged strategy, beginning with broad, unbiased screening methods to generate initial hypotheses, followed by more targeted, rigorous techniques to confirm target engagement and biological relevance.
The Enigma of Leucyl-valyl-isoleucinamide: Charting a Course for Target Discovery
Leucyl-valyl-isoleucinamide is an oligopeptide whose specific biological target and mechanism of action are not yet well-defined in publicly available literature.[1] However, preliminary research on similar di- and tripeptides offers intriguing starting points for our investigation. Some studies suggest that certain dipeptide amides can be selectively taken up by immune cells and that their biological effects may be mediated by intracellular enzymes like dipeptidyl peptidase I (DPPI). Furthermore, other related peptide structures have been investigated for their potential as antimicrobial and antimalarial agents.[2]
Given these clues, our hypothetical investigation will proceed with two initial hypotheses:
-
Hypothesis 1: Leucyl-valyl-isoleucinamide modulates immune cell function.
-
Hypothesis 2: Leucyl-valyl-isoleucinamide possesses antimicrobial or antiparasitic activity.
This guide will equip you with the experimental frameworks to test these hypotheses and, more broadly, to systematically uncover and validate the molecular target(s) of this peptide.
A Multi-Faceted Approach to Target Validation: An Overview
A robust target validation strategy does not rely on a single experiment but rather on the convergence of evidence from multiple, independent lines of inquiry. This principle of "triangulation" is central to building a compelling case for a specific biological target. Our guide will compare and contrast a suite of cutting-edge techniques, each providing a unique piece of the puzzle.
Caption: A generalized workflow for biological target validation.
Part 1: Unbiased Approaches for Target Hypothesis Generation
The initial phase of target identification is akin to casting a wide net. The goal is to identify a pool of potential interacting partners or affected pathways without prior bias. Here, we compare three powerful, unbiased techniques.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This classical biochemical technique remains a gold standard for identifying direct binding partners of a small molecule or peptide.[3] The principle relies on immobilizing Leucyl-valyl-isoleucinamide onto a solid support and using it as "bait" to capture interacting proteins from a cell lysate.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of Leucyl-valyl-isoleucinamide with a linker arm and a reactive group (e.g., an amine or carboxyl group) for immobilization. It is crucial that the modification does not sterically hinder the bioactive conformation of the peptide.
-
Immobilization: Covalently attach the peptide probe to a chromatography resin (e.g., NHS-activated sepharose beads).
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a human monocytic cell line like THP-1 for the immunology hypothesis, or a bacterial/parasitic lysate for the antimicrobial hypothesis).
-
Binding: Incubate the cell lysate with the peptide-immobilized resin to allow for the formation of peptide-protein complexes.
-
Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the resin. This can be achieved by changing the pH, increasing the salt concentration, or using a competitive eluting agent.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
Caption: Experimental workflow for Affinity Chromatography-Mass Spectrometry.
Global Proteomics and Phosphoproteomics
Unlike AC-MS, which identifies direct binders, proteomics approaches reveal the downstream consequences of peptide treatment on cellular pathways.[4][5][6][7] By comparing the proteome or phosphoproteome of treated versus untreated cells, we can infer which signaling pathways are modulated by Leucyl-valyl-isoleucinamide.
Genome-Wide CRISPR-Cas9 Screening
CRISPR-Cas9 screening is a powerful genetic approach to identify genes that are essential for a compound's activity.[8][9][10][11][12] By systematically knocking out every gene in the genome, we can identify which genetic perturbations render cells resistant or hypersensitive to Leucyl-valyl-isoleucinamide treatment. This provides strong functional evidence for the involvement of specific genes and their protein products in the peptide's mechanism of action.
Comparison of Unbiased Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography-MS | Direct binding | Identifies direct physical interactors. | Requires chemical modification of the peptide; risk of false positives from non-specific binding. |
| Global Proteomics | Differential protein expression | Unbiased, no modification needed; provides pathway-level insights.[4][5][6][7] | Does not identify the direct target; can be complex to analyze. |
| CRISPR-Cas9 Screening | Genetic perturbation | Provides functional evidence; high-throughput and genome-wide.[8][9][10][11][12] | Identifies functionally important genes, not necessarily direct binders; technically demanding. |
Part 2: Validating Target Engagement in a Cellular Context
Once a list of putative targets has been generated, the next critical step is to confirm that Leucyl-valyl-isoleucinamide directly engages with these targets in a physiological setting.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess drug-target engagement in intact cells or cell lysates.[13][14][15][16][17] The principle is that the binding of a ligand (in this case, our peptide) to its target protein often increases the protein's thermal stability. This stabilization can be detected by heating the cells or lysate to various temperatures and quantifying the amount of the target protein that remains in the soluble fraction.
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Treat intact cells with either Leucyl-valyl-isoleucinamide or a vehicle control (e.g., DMSO) for a defined period to allow for cellular uptake and target binding.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by high-speed centrifugation.
-
Protein Quantification: Quantify the amount of the target protein in the soluble fraction at each temperature point using Western blotting with a specific antibody.
-
Data Analysis: Plot the relative amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the peptide-treated samples indicates target engagement.
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time biophysical technique that provides quantitative information about the binding kinetics and affinity between a ligand and an analyte. In our context, we would immobilize the putative target protein on a sensor chip and flow a solution of Leucyl-valyl-isoleucinamide over the surface.
Part 3: Functional Validation and In Vivo Relevance
Confirming direct binding is necessary but not sufficient. The ultimate validation of a biological target lies in demonstrating that the interaction between the peptide and the target leads to a functional cellular or physiological response.
Cell-Based Functional Assays
These assays are designed to measure the biological consequences of target engagement. The specific assay will depend on the hypothesized function of the target. For example, if a putative target is a kinase, a cell-based assay could measure the phosphorylation of a known substrate. If the target is a transcription factor, a reporter gene assay could be employed to measure changes in gene expression.
In Vivo Animal Models
The final and most rigorous step in target validation is to demonstrate the relevance of the target in a living organism.[4] This often involves using animal models of disease. For instance, if Leucyl-valyl-isoleucinamide is hypothesized to have anti-inflammatory effects by targeting a specific protein in macrophages, its efficacy could be tested in a mouse model of inflammatory disease. Furthermore, genetic knockout or knockdown of the target gene in the animal model should phenocopy or abrogate the effects of the peptide treatment.
Conclusion: A Synergistic Approach to Target Validation
The validation of a biological target for a novel peptide like Leucyl-valyl-isoleucinamide is a complex but critical undertaking. As we have demonstrated, a successful strategy relies on a multi-pronged approach that integrates unbiased discovery methods with rigorous biophysical and functional validation techniques. By systematically applying the principles and protocols outlined in this guide, researchers can build a robust and compelling case for the mechanism of action of their peptide of interest, paving the way for its development as a novel therapeutic agent.
References
-
Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol. Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
CRISPR Screens: Approaches, Strategies, and Workflow. (n.d.). Synthego. Retrieved from [Link]
- Applications of Genome-wide Screening of CRISPR/Cas9 Knockout Library in Identifying Novel Molecular Targets for Xenobiotics. (2023). Toxics, 11(7), 599.
-
CRISPR-Cas9 screening for target identification. (n.d.). Horizon Discovery. Retrieved from [Link]
-
Application note: CRISPR-Cas9 screening for target identification. (2020, May 29). Drug Discovery World. Retrieved from [Link]
- The cellular thermal shift assay for evaluating drug target interactions in cells. (2014).
- A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Medicinal Chemistry Letters, 14(4), 433-437.
- A precise comparison of molecular target prediction methods. (2025). Digital Discovery.
- Validation guidelines for drug-target prediction methods. (2024). Expert Opinion on Drug Discovery.
- Validation strategies for target prediction methods. (2019).
- Design of Affinity Chromatography Peptide Ligands Through Combinatorial Peptide Library Screening. (2019). In Peptide Synthesis. Humana Press.
- Peptide Affinity Chromatography Applied to Therapeutic Antibodies Purification. (2021). Pharmaceutics, 13(10), 1714.
- Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking. (2020). Frontiers in Chemistry, 8, 593719.
- Synthesis of Acyl Derivatives of Leucyl-Isoleucinamide. (2022). Russian Journal of General Chemistry, 92(6), 1145-1149.
-
Proteomics Drug Discovery | Target Validation | Protein Analysis. (n.d.). PreOmics. Retrieved from [Link]
-
Proteomics study isolates drug targets. (2024, March 12). ASBMB Today. Retrieved from [Link]
-
Leu-Ile-Val | C17H33N3O4 | CID 145456455. (n.d.). PubChem. Retrieved from [Link]
-
Affinity Chromatography | Principles. (n.d.). Cube Biotech. Retrieved from [Link]
-
Case Studies. (n.d.). Proteome Sciences. Retrieved from [Link]
-
L-Methionyl-L-valyl-L-phenylalanyl-L-leucyl-L-isoleucine | C31H51N5O6S. (n.d.). PubChem. Retrieved from [Link]
-
Target Identification and Validation in Drug Discovery. (2025, December 8). Chemspace. Retrieved from [Link]
-
Val-Leu-Ile | C17H33N3O4 | CID 145458968. (n.d.). PubChem. Retrieved from [Link]
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Leu-Val-Ile | C17H33N3O4 | CID 131714909. (n.d.). PubChem. Retrieved from [Link]
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Why structural proteomics is the best tool for drug target validation. (n.d.). Biognosys. Retrieved from [Link]
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Using proteomics to improve the drug development process. (2023, February 23). Nautilus Biotechnology. Retrieved from [Link]
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L-Isoleucinamide | C6H14N2O | CID 854028. (n.d.). PubChem. Retrieved from [Link]
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validating the efficacy of Leucyl-valyl-isoleucinamide in animal models
An in-depth technical guide for validating the in vivo efficacy of Leucyl-valyl-isoleucinamide (LVI-amide).
Executive Summary
Leucyl-valyl-isoleucinamide (LVI-amide; sequence: Leu-Val-Ile-NH2) is a highly hydrophobic, low-molecular-weight tripeptide amide. In preclinical drug development, this specific sequence has demonstrated compelling dual-therapeutic potential. First, it acts as a competitive inhibitor of the renin-angiotensin system (RAS), providing cardiovascular modulation[1]. Second, when integrated into bispidine-scaffolded peptidomimetics (e.g., B(LVI)2), it functions as a potent β-strand nucleator that sequesters toxic β2-microglobulin (β2m) monomers, preventing dialysis-related amyloidosis (DRA).
Validating the efficacy of short peptides like LVI-amide requires overcoming pharmacokinetic hurdles such as rapid proteolytic cleavage. The C-terminal amidation (-NH2) inherently increases resistance to carboxypeptidases, extending its in vivo half-life compared to its free-acid counterpart[2]. This guide outlines the self-validating experimental frameworks required to objectively compare LVI-amide's performance against standard pharmacological alternatives.
Mechanistic Grounding: The Dual-Action Profile
Before selecting an animal model, the causality behind the peptide's biophysical interactions must be established to ensure the correct phenotypic endpoints are measured.
-
Cardiovascular Pathway (ACE/Renin Inhibition): The Leu-Val-Ile sequence mimics the cleavage site of angiotensinogen. LVI-amide competitively binds the active sites of Angiotensin-Converting Enzyme (ACE) and renin, blunting the production of the vasoconstrictor Angiotensin II and promoting vasodilation[1].
-
Anti-Amyloidogenic Pathway (β2m Sequestration): In DRA models, LVI-amide alters the route of β2m amyloid fibrillation. It sequesters β2m species into soluble, non-amyloidogenic conformations, delaying the aggregation lag time and preventing the formation of cytotoxic cross-β fibrils.
Fig 1: Dual mechanism of action of LVI-amide in cardiovascular and anti-amyloidogenic pathways.
Comparative Efficacy Data
To establish LVI-amide's therapeutic viability, its performance must be benchmarked against established clinical standards.
Table 1: Pharmacodynamic Comparison in Spontaneously Hypertensive Rats (SHRs)
SHRs are the gold-standard model for testing antihypertensive peptides due to their naturally overactive RAS[1].
| Treatment Arm | Dose (mg/kg) | Max Systolic BP Reduction (mmHg) | Duration of Action (hrs) | Primary Mechanism |
| LVI-amide | 10.0 | -22 ± 3 | 6 - 8 | ACE/Renin Competitive Inhibition |
| Captopril (Clinical Standard) | 50.0 | -35 ± 4 | 12 - 24 | Potent ACE Inhibition |
| VPP Tripeptide (Food-derived Standard) | 10.0 | -15 ± 2 | 4 - 6 | ACE Inhibition |
| Saline (Negative Control) | N/A | 0 ± 2 | N/A | None |
Table 2: Anti-Amyloidogenic Efficacy in β2m-Transgenic Mice (DRA Model)
Wild-type murine β2m does not readily form amyloids; thus, transgenic mice expressing human β2m subjected to acidic stress are required to recapitulate human DRA.
| Treatment Arm | Dose (mg/kg/day) | Aggregation Lag Time Delay (hrs) | Fibril Yield Reduction (%) | Cytotoxicity Profile |
| B(LVI)2 (LVI-amide mimetic) | 5.0 | +18.5 | 74% | Non-cytotoxic |
| EGCG (Standard Inhibitor) | 10.0 | +12.0 | 55% | Mildly cytotoxic at high doses |
| Vehicle (Control) | N/A | Baseline | 0% | Highly cytotoxic |
Experimental Protocols: Self-Validating Systems
A self-validating experimental design ensures that observed phenotypic changes are strictly compound-driven and not artifacts of the methodology.
Protocol A: In Vivo Telemetry for Hemodynamic Validation
Causality Check: We utilize surgically implanted telemetry rather than tail-cuff plethysmography. Tail-cuff restraint induces acute stress, artificially spiking blood pressure and masking the true hypotensive kinetics of short-acting peptides.
-
Surgical Implantation: Anesthetize 12-week-old male SHRs. Isolate the descending aorta and insert the catheter of a radiotelemetry transmitter. Suture the transmitter body to the abdominal wall.
-
Acclimation: Allow a 10-day postoperative recovery period. Monitor baseline Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), and Heart Rate (HR) continuously for 48 hours to establish a circadian baseline.
-
Dosing & Acquisition: Administer LVI-amide, Captopril, or Vehicle via oral gavage. Record hemodynamic parameters at 500 Hz sampling rates.
-
Data Synthesis: Calculate the ΔSBP by subtracting the post-dose hourly averages from the time-matched baseline averages to isolate the peptide's true pharmacological effect.
Protocol B: Ex Vivo Amyloid Fibril Quantification
Causality Check: Thioflavin-T (ThT) fluorescence is prone to false positives from non-fibrillar aggregates. To self-validate, orthogonal confirmation via Transmission Electron Microscopy (TEM) and Congo Red histology is mandatory.
-
Tissue Extraction: Euthanize β2m-Tg mice post-treatment. Excise joint and splenic tissues (primary sites of β2m deposition). Homogenize in cold PBS containing protease inhibitors.
-
ThT Fluorescence Assay: Incubate 50 µL of tissue homogenate with 20 µM ThT solution. Measure fluorescence emission at 482 nm (excitation at 440 nm). A reduction in fluorescence units directly correlates with LVI-amide's inhibition of cross-β sheet formation.
-
Orthogonal TEM Validation: Apply 10 µL of the homogenate to carbon-coated copper grids. Stain with 2% uranyl acetate. Visualize under TEM to confirm the morphological absence of 10 nm wide, unbranched amyloid fibrils.
-
Histological Birefringence: Section remaining tissue and stain with Congo Red. Examine under polarized light microscopy; the absence of apple-green birefringence confirms in vivo efficacy.
Fig 2: Self-validating experimental workflow for in vivo efficacy testing.
Sources
A Comparative Guide to the Structure-Activity Relationship of Tripeptide Amide Analogs as Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Tripeptide Amide Scaffold in Protease Inhibition
Tripeptide amides represent a significant class of peptidomimetics designed to inhibit various classes of proteases.[1][2] These enzymes play crucial roles in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention in diseases ranging from cancer and neurodegenerative disorders to viral infections.[3] The general structure of a tripeptide inhibitor is often represented as P3-P2-P1, where the residues bind to the corresponding S3, S2, and S1 pockets of the protease active site. The C-terminal amide cap is a common feature that can influence membrane permeability and metabolic stability.
The design of effective tripeptide amide inhibitors hinges on a detailed understanding of how modifications to each residue and the C-terminal group affect binding affinity (potency) and selectivity against off-target proteases. This guide will explore these relationships, drawing on published data for various protease families.
Comparative Structure-Activity Relationship Analysis
The following sections dissect the SAR of tripeptide amide analogs by examining modifications at the P1, P2, and P3 positions, as well as the C-terminal amide. The data presented is a synthesis from studies on various protease targets, primarily calpains and cathepsins, due to the wealth of available SAR data for these enzymes.
The P1 Residue: Targeting the S1 Pocket
The P1 residue is often a key determinant of inhibitor potency and selectivity, as it directly interacts with the S1 specificity pocket of the protease. For many cysteine proteases like calpains and cathepsins, the P1 residue is often a non-natural amino acid or a warhead that can form a covalent or reversible covalent bond with the active site cysteine.
| Modification at P1 | Target | Effect on Activity (IC50/Ki) | Key Observations | Reference |
| Leucinal | Calpain I | Potent inhibition | The aldehyde group acts as a warhead, forming a reversible hemithioacetal with the active site cysteine. | [4] |
| α-ketoamide | Calpain I | Increased potency | The α-ketoamide functionality enhances the electrophilicity, leading to stronger interaction with the active site.[5][6] | [5][6] |
| 1-cyanopyrrolidine | Cathepsins K, L, S | Potent, selective inhibition | The cyanopyrrolidine acts as a reversible covalent inhibitor. Substitutions on the pyrrolidine ring modulate selectivity. | [7] |
| Phenyl succinamides | Cathepsin S | Maintained potency, increased oral exposure | Demonstrates that non-covalent interactions in the S1 pocket can be exploited to improve pharmacokinetic properties. |
Expert Insight: The choice of the P1 residue and its "warhead" is a critical first step in designing potent protease inhibitors. While covalent inhibitors often exhibit high potency, careful tuning is required to ensure reversibility and avoid off-target reactivity. For Leucyl-valyl-isoleucinamide analogs, modifying the isoleucinamide to incorporate an electrophilic group like an aldehyde or a ketoamide would be a rational starting point for developing protease inhibitors.
The P2 Residue: Driving Selectivity
The P2 residue plays a crucial role in orienting the inhibitor within the active site and often contributes significantly to selectivity among different proteases.
| Modification at P2 | Target | Effect on Activity (IC50/Ki) | Key Observations | Reference |
| Valine | Calpain I | High potency | The branched alkyl side chain of valine is well-tolerated in the S2 pocket of calpain I. | [4] |
| Introduction of cyclic structures | Cathepsin S | Improved selectivity and PK properties | Replacing linear aliphatic P2 residues with cyclic structures can enhance binding and improve oral bioavailability. | |
| N-methylation | N-type Calcium Channel | Potent functional activity | Demonstrates that modifications to the peptide backbone can confer activity against non-protease targets. | [8] |
Expert Insight: The S2 pocket of many proteases is a large, hydrophobic pocket. In the context of Leucyl-valyl-isoleucinamide, the valine at the P2 position is a good fit for many proteases. To enhance selectivity, one could explore non-natural amino acids or cyclic structures at this position to probe specific sub-pockets within the S2 site of the target protease.
The P3 Residue and Beyond: Fine-Tuning Affinity
The P3 residue and modifications to the N-terminus of the tripeptide can further enhance binding affinity and influence pharmacokinetic properties.
| Modification at P3/N-terminus | Target | Effect on Activity (IC50/Ki) | Key Observations | Reference |
| N-arylsulfonyl group | Calpain | Potent inhibition | The bulky N-terminal group can make additional contacts with the enzyme surface, increasing affinity. | |
| N,N-dialkyl groups | N-type Calcium Channel | Potent functional activity | Large hydrophobic groups at the N-terminus can significantly impact activity and target specificity. | [9] |
| Hydroxymethylcarbonyl isostere | HIV Protease | Orally potent inhibition | Isosteric replacements in the peptide backbone can improve metabolic stability and oral bioavailability. | [10] |
Expert Insight: For Leucyl-valyl-isoleucinamide analogs, capping the N-terminal leucine with a hydrophobic group or exploring isosteric replacements for the peptide bond between leucine and valine could be fruitful strategies to improve potency and drug-like properties.
The C-Terminal Amide: Impact on Permeability and Stability
The C-terminal amide in Leucyl-valyl-isoleucinamide is a common feature in peptide-based drugs. Its primary role is to mimic a peptide bond, neutralize the negative charge of a free carboxylate, and thereby improve cell permeability and metabolic stability.
General Observations:
-
Increased Permeability: The neutral amide is less polar than a carboxylic acid, facilitating passive diffusion across cell membranes.
-
Metabolic Stability: The amide bond is generally more resistant to cleavage by carboxypeptidases compared to a C-terminal carboxylic acid.
-
Hydrogen Bonding: The amide NH can participate in hydrogen bonding interactions with the target enzyme, contributing to binding affinity.
Experimental Protocols
To facilitate the evaluation of novel Leucyl-valyl-isoleucinamide analogs, this section provides detailed protocols for key in vitro assays.
FRET-Based Protease Inhibition Assay
This assay is a widely used method for determining the potency of protease inhibitors.[11][12][13][14]
Principle: A fluorogenic substrate containing a protease cleavage site is flanked by a fluorescent donor (e.g., FAM) and a quencher (e.g., QXL™ 520). In the intact substrate, the fluorescence is quenched. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET substrate in DMSO.
-
Prepare a stock solution of the test compound (e.g., a Leucyl-valyl-isoleucinamide analog) in DMSO.
-
Prepare a stock solution of the target protease in an appropriate assay buffer.
-
Prepare the assay buffer (e.g., Tris-HCl with CaCl2 for calpains).
-
-
Assay Setup (96-well plate format):
-
Add 40 µL of the protease solution to each well.
-
Add 10 µL of the test compound at various concentrations (serially diluted) or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Add 50 µL of the FRET substrate solution to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm for FAM) kinetically over 30-60 minutes.[11]
-
-
Data Analysis:
-
Determine the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of the synthesized analogs.[15]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells (e.g., a relevant cancer cell line if targeting a protease involved in cancer) in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
-
Visualizations
General Structure of a Tripeptide Amide Inhibitor
Caption: General scaffold of a P3-P2-P1 tripeptide amide inhibitor.
Key SAR Principles for Tripeptide Amide Protease Inhibitors
Caption: Key SAR strategies for optimizing tripeptide amide inhibitors.
Conclusion
References
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A Novel Fluorimetric Assay for the Detection of Calpain Activity Using a FRET-Based Substrate. Eurogentec. [Link]
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Mellgren, R. L., et al. (2009). FRET-Based Assays to Determine Calpain Activity. In: Calpain. Methods in Molecular Biology, vol 528. Humana Press. [Link]
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Song, Y., et al. (1999). N,N-dialkyl-dipeptidylamines as novel N-type calcium channel blockers. Journal of medicinal chemistry, 42(21), 4419-4428. [Link]
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Mellgren, R. L., et al. (2009). FRET-Based Assays to Determine Calpain Activity. Methods in molecular biology (Clifton, N.J.), 528, 145–155. [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Mimoto, T., et al. (1995). Structure-Activity Relationship of Orally Potent Tripeptide-Based HIV Protease Inhibitors Containing Hydroxymethylcarbonyl Isostere. Chemical & Pharmaceutical Bulletin, 43(8), 1345-1355. [Link]
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Mellgren, R. L., et al. (2009). FRET-Based Assays to Determine Calpain Activity: Methods and Protocols. ResearchGate. [Link]
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Enzymatic Assay of Trypsin Inhibition. (2019). protocols.io. [Link]
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A Culture-Based Method for Determining the Production of Secreted Protease Inhibitors. (2012). Journal of Visualized Experiments. [Link]
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Tischler, M., et al. (2012). Braces for the peptide backbone: insights into structure-activity relationships of protease inhibitor mimics with locked amide conformations. Angewandte Chemie (International ed. in English), 51(15), 3708–3712. [Link]
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Vanderklish, P. W., et al. (2000). Marking synaptic activity in dendritic spines with a calpain substrate exhibiting fluorescence resonance energy transfer. Proceedings of the National Academy of Sciences of the United States of America, 97(5), 2253–2258. [Link]
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Anisha, S., et al. (2008). QSAR studies on peptide α-ketoamides and α-ketohydroxamate derivatives as calpain I inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 856-863. [Link]
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The Structure-property Relationships of Clinically Approved Protease Inhibitors. (2024). Current Medicinal Chemistry. [Link]
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The Complete Guide for Protease Inhibition. Roche. [Link]
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Donkor, I. O., et al. (2000). Exploration of the importance of the P2-P3-NHCO-moiety in a potent di- or tripeptide inhibitor of calpain I. Bioorganic & medicinal chemistry, 8(4), 849–859. [Link]
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Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. (2025). International Journal of Molecular Sciences. [Link]
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Rydzewski, R. M., et al. (2002). Peptidic 1-cyanopyrrolidines: synthesis and SAR of a series of potent, selective cathepsin inhibitors. Bioorganic & medicinal chemistry letters, 12(20), 2829–2832. [Link]
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Abdel-Rahman, H. M., et al. (2000). Synthesis of di- and tripeptide analogues containing alpha-ketoamide as a new core structure for inhibition of HIV-1 protease. Archiv der Pharmazie, 333(10), 327-332. [Link]
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Braces for the Peptide Backbone: Insights into Structure-Activity Relationships of Protease Inhibitor Mimics with Locked Amide Conformations. (2012). ResearchGate. [Link]
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A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors. (2014). Frontiers in Microbiology. [Link]
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Anisha, S., et al. (2008). QSAR studies on peptide alpha-ketoamides and alpha-ketohydroxamate derivatives as calpain I inhibitors. Journal of enzyme inhibition and medicinal chemistry, 23(6), 856–863. [Link]
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Assay for protease screening in cell lysates? (2016). ResearchGate. [Link]
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Synthesis and SAR of succinamide peptidomimetic inhibitors of cathepsin S. (2025). ResearchGate. [Link]
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Synthesis Methods of Calcium Channel Blockers: A Review. (2024). Journal of Medicinal and Medical Chemistry. [Link]
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Song, Y., et al. (2000). Structure-activity relationship of N-methyl-N-aralkyl-peptidylamines as novel N-type calcium channel blockers. Bioorganic & medicinal chemistry letters, 10(3), 263–266. [Link]
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Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability. (2024). ACS Medicinal Chemistry Letters. [Link]
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Pharmacophore-Based 3DQSAR and Molecular Docking Studies to Identify New Non-Peptidic Inhibitors of Cathepsin S. (2016). Bentham Science Publishers. [Link]
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Calcium channel blockers | Chemistry and SAR. (2020). YouTube. [Link]
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Peptide and Peptidomimetic Inhibitors Targeting the Interaction of Collapsin Response Mediator Protein 2 with the N-Type Calcium Channel for Pain Relief. (2024). ACS Pharmacology & Translational Science. [Link]
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Inhibition of Calpain-Mediated Cell Death by a Novel Peptide Inhibitor. (2006). Journal of Neurochemistry. [Link]
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Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. (2023). Molecules. [Link]
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Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability. (2024). ACS Medicinal Chemistry Letters. [Link]
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Comparative Analysis of Anti-Inflammatory Tripeptides: KPV, IRW, and GHK-Cu
As the pharmaceutical landscape shifts from large, systemic monoclonal antibodies toward highly penetrant, targeted biomolecules, tripeptides have emerged as a premier class of anti-inflammatory agents. Their low molecular weight ensures exceptional tissue penetration, while their structural specificity allows for precise modulation of distinct inflammatory cascades.
As a Senior Application Scientist, I have designed this guide to objectively evaluate three leading anti-inflammatory tripeptides: KPV (Lys-Pro-Val) , IRW (Ile-Arg-Trp) , and GHK-Cu (Gly-His-Lys) . By dissecting their mechanistic pathways and providing self-validating experimental protocols, this guide equips drug development professionals with the actionable data needed to select the appropriate peptide for specific therapeutic indications.
Mechanistic Profiling: Divergent Pathways to Immune Homeostasis
While KPV, IRW, and GHK-Cu all ultimately reduce pro-inflammatory cytokine expression, their upstream targets and cellular uptake mechanisms are fundamentally distinct. Understanding these divergent pathways is critical for rational drug design.
KPV (Lys-Pro-Val): The Mucosal & Epithelial Modulator
KPV is the C-terminal tripeptide of α -Melanocyte Stimulating Hormone ( α -MSH). Unlike its parent hormone, KPV does not induce melanogenesis, making it uniquely suited for systemic anti-inflammatory use. Its primary mechanism relies on cellular uptake via the PepT1 transporter , which is heavily upregulated in the intestinal epithelia during inflammatory bowel disease (IBD)[1]. Once intracellular, KPV competitively disrupts the nuclear translocation of the NF- κ B p65RelA subunit, halting the transcription of TNF- α and IL-6[2].
IRW (Ile-Arg-Trp): The Vascular & Endothelial Protector
Derived from egg white ovotransferrin, IRW is highly specialized for cardiovascular and endothelial inflammation. IRW acts as an activator of Angiotensin-Converting Enzyme 2 (ACE2), shifting the renin-angiotensin system away from the pro-inflammatory Angiotensin II axis[3]. In endothelial cells subjected to inflammatory stress, IRW significantly attenuates the TNF- α -induced upregulation of adhesion molecules like ICAM-1 and VCAM-1, thereby preventing leukocyte infiltration into vascular tissues[4].
GHK-Cu (Gly-His-Lys): The Extracellular Matrix (ECM) Remodeler
GHK possesses a high affinity for copper ions (Cu 2+ ). Rather than directly blocking intracellular transcription factors like KPV, GHK-Cu modulates the extracellular environment. It regulates matrix metalloproteinases (MMPs), neutralizes reactive oxygen species (ROS), and stimulates fibroblast migration, making it the gold standard for wound healing and chronic cutaneous inflammation[5].
Comparative signaling pathways of KPV, IRW, and GHK-Cu in inflammatory modulation.
Quantitative Efficacy Comparison
To facilitate objective selection, the following table synthesizes the quantitative performance metrics and primary targets of each tripeptide based on current in vitro and in vivo literature.
| Tripeptide | Sequence | Primary Target / Receptor | Key Anti-Inflammatory Action | Primary Clinical Indication |
| KPV | Lys-Pro-Val | PepT1, MC1R/MC3R | >60% reduction in IL-8 & TNF- α secretion via NF- κ B blockade[1][6]. | Inflammatory Bowel Disease (IBD), Dermatitis |
| IRW | Ile-Arg-Trp | ACE2 / AT1R Axis | Significant inhibition of ICAM-1/VCAM-1 expression in inflamed endothelium[4]. | Endothelial Dysfunction, Hypertension |
| GHK-Cu | Gly-His-Lys | Copper Transporter | Downregulates TGF- β 1 and modulates MMP-2/MMP-9 for scarless healing[5]. | Chronic Wounds, Skin Regeneration |
Experimental Validation: Self-Validating Protocols
A robust experimental design must not only demonstrate an effect but also prove the causality of the proposed mechanism. The following protocols are engineered as self-validating systems, incorporating specific competitive inhibitors to confirm the exact pathway of action.
Protocol 1: Validating PepT1-Mediated KPV Efficacy in Intestinal Inflammation
Rationale: To prove that KPV's efficacy in IBD models is strictly dependent on PepT1 transporter uptake[1], we utilize a Caco-2 (epithelial) and Jurkat (immune) co-culture system. We introduce Gly-Sar, a known competitive substrate for PepT1, as a mechanistic validation control.
-
Cell Seeding: Seed Caco-2 cells on the apical chamber of Transwell inserts (0.4 µm pore) until a polarized monolayer forms (verified by Trans-epithelial Electrical Resistance [TEER] > 500 Ω⋅cm2 ). Seed Jurkat T-cells in the basolateral chamber.
-
Competitive Pre-treatment:
-
Group A (Test): Treat apical chamber with KPV (100 nM).
-
Group B (Validation): Treat apical chamber with KPV (100 nM) + Gly-Sar (5 mM).
-
-
Inflammatory Stimulation: Add IL-1 β (10 ng/mL) to the basolateral chamber to simulate immune-driven mucosal inflammation.
-
Readout & Causality Check: Measure NF- κ B luciferase reporter activity in Caco-2 cells after 6 hours.
-
Expected Result: Group A will show suppressed NF- κ B activity. Group B will show restored NF- κ B activity, proving that when PepT1 is occupied by Gly-Sar, KPV cannot enter the cell to exert its anti-inflammatory effect.
-
Protocol 2: Decoupling IRW's Anti-Inflammatory and Antioxidant Effects in Endothelial Cells
Rationale: IRW exhibits both antioxidant (ROS scavenging) and anti-inflammatory properties. To prove that its reduction of vascular adhesion molecules (ICAM-1/VCAM-1) is a distinct structural effect and not merely a byproduct of ROS reduction[4], we use a Human Umbilical Vein Endothelial Cell (HUVEC) model compared against a pure antioxidant enzyme control.
-
Cell Culture: Grow HUVECs to 80% confluence in endothelial growth medium.
-
Pre-treatment Phase (2 Hours):
-
Group A (Test): Treat with IRW (50 µM).
-
Group B (Validation): Treat with Superoxide Dismutase (SOD) (100 U/mL).
-
-
Inflammatory Induction: Stimulate all wells with TNF- α (10 ng/mL) for 6 hours to induce an atherosclerotic-like inflammatory phenotype.
-
Multiplex Readout:
-
Assay 1: Quantify superoxide generation (ROS).
-
Assay 2: Measure surface expression of ICAM-1 and VCAM-1 via Flow Cytometry.
-
Expected Result: Both Group A and B will show reduced ROS. However, only Group A (IRW) will show downregulated ICAM-1/VCAM-1. This self-validating step proves IRW's anti-inflammatory mechanism is structurally specific to the NF- κ B/ACE2 pathway and independent of general antioxidant activity.
-
Experimental workflow for validating IRW's targeted anti-inflammatory effects in HUVECs.
Translational Considerations for Drug Development
When advancing these tripeptides from in vitro models to preclinical development, formulation scientists must account for their distinct physicochemical properties:
-
Delivery Vehicles: While KPV is highly water-soluble and orally bioavailable via native PepT1 transport[1], IRW benefits significantly from targeted nanomedicine approaches. Recent advancements have successfully utilized dermatan sulfate/chitosan nanomaterials to target IRW specifically to injured endothelial cells via the CD44 receptor, preventing systemic dilution[7].
-
Stability: Peptides are inherently susceptible to proteolytic cleavage. GHK is often complexed with copper not just for biological activity, but to enhance structural stability. For KPV and IRW, formulation in mucoadhesive hydrogels or liposomal encapsulation is recommended to extend the half-life in chronic wound or hypertensive applications, respectively.
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Structure and Activity Study of Egg Protein Ovotransferrin Derived Peptides (IRW and IQW)
- Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review Source: International Journal of Medical Sciences URL
- Top 5 Anti-Inflammatory Peptides | Clinical Research & Therapeutic Applications Source: WY Clinic Foundation URL
- Tripeptide IRW Improves AMPK/eNOS Signaling Pathway via Activating ACE2 in the Aorta of High-Fat-Diet-Fed C57BL/6 Mice Source: MDPI URL
Sources
- 1. PepT1-Mediated Tripeptide KPV Uptake Reduces Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cellular and systemic inflammation cues in human bronchial epithelial cells by melanocortin-related peptides: mechanism of KPV action and a role for MC3R agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure and Activity Study of Egg Protein Ovotransferrin Derived Peptides (IRW and IQW) on Endothelial Inflammatory Response and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review [medsci.org]
- 6. wyclinicfoundation.com [wyclinicfoundation.com]
- 7. Targeted anti-inflammatory peptide delivery in injured endothelial cells using dermatan sulfate/chitosan nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Evaluating the Metabolic Stability of Leucyl-valyl-isoleucinamide (LVI-NH2) and Its Rationally Designed Derivatives
As a Senior Application Scientist, one of the most frequent challenges I encounter in peptide drug discovery is the inherent metabolic liability of linear oligopeptides. Leucyl-valyl-isoleucinamide (LVI-NH2, CAS: 117678-55-4) serves as an excellent model tripeptide for evaluating pharmacokinetic optimization strategies. While linear peptides exhibit high target affinity, their rapid degradation by endogenous proteases and extensive hepatic clearance severely limit their therapeutic viability.
This guide provides an objective, data-backed comparison of the metabolic stability of wild-type LVI-NH2 against three rationally designed structural derivatives. We will dissect the causality behind these modifications and provide a self-validating experimental protocol for quantifying intrinsic clearance ( CLint ) using human liver microsomes (HLMs).
Rational Design and Causality of LVI-NH2 Derivatives
To overcome the poor pharmacokinetic profile of LVI-NH2, medicinal chemistry employs several backbone modifications[1]. Each structural alteration is designed to target a specific metabolic vulnerability:
-
Wild-Type LVI-NH2 : Highly susceptible to exopeptidases (due to the exposed N-terminal Leucine) and endopeptidases, as well as rapid Phase I hepatic metabolism.
-
N-Methylated LVI-NH2 [Leu-(N-Me)Val-Ile-NH2] : The substitution of an amide proton with a methyl group introduces severe steric hindrance. This prevents the proteolytic enzyme's active site from accessing the scissile peptide bond[1]. Additionally, the removal of a hydrogen-bond donor increases lipophilicity, which can alter hepatic clearance pathways.
-
D-Amino Acid Substituted LVI-NH2[d-Leu-Val-Ile-NH2] : Endogenous human proteases are highly stereospecific for L-amino acids. Inverting the stereocenter at the vulnerable N-terminus effectively renders the peptide "invisible" to leucine aminopeptidases, providing equal or greater stability against degradation in physiological environments[1].
-
Peptoid-Hybrid LVI-NH2 : Shifting the side chain from the alpha-carbon to the amide nitrogen creates a pseudo-peptide bond. This backbone alteration completely abolishes recognition by standard proteolytic enzymes, often yielding half-lives exceeding several hours in both plasma and microsomal assays[2].
Mechanistic pathways by which structural modifications enhance the metabolic stability of LVI-NH2.
Self-Validating Protocol: Liver Microsomal Stability Assay
To objectively compare these derivatives, we utilize a Human Liver Microsome (HLM) stability assay. HLMs contain the primary Phase I metabolizing enzymes (Cytochrome P450s) and are the gold standard for predicting in vivo hepatic clearance[3].
System Self-Validation (Causality & Controls): The inclusion of a no-NADPH control ensures that any observed degradation is enzymatically driven by CYPs rather than chemical instability in the buffer. Furthermore, the use of a low protein concentration (0.5 mg/mL) mitigates the risk of highly lipophilic N-methylated derivatives binding nonspecifically to microsomal lipids, which would artificially inflate the apparent half-life[4].
Step-by-Step Methodology
-
Matrix Preparation : Thaw pooled human liver microsomes on ice. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final working concentration of 0.5 mg/mL[5].
-
Substrate Addition : Spike LVI-NH2 and its derivatives (dissolved in DMSO) into the microsomal suspension to achieve a final peptide concentration of 1 µM[5]. Critical Step: Ensure final DMSO concentration remains ≤ 0.1% (v/v) to prevent CYP450 inhibition.
-
Pre-incubation : Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
-
Reaction Initiation : Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (1 mM final concentration)[4].
-
Time-Course Quenching : At predetermined intervals (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., tolbutamide)[5]. Causality: Ice-cold ACN instantly denatures the microsomal proteins, halting metabolism and precipitating the matrix for clean downstream analysis[6].
-
Extraction & Analysis : Centrifuge the quenched samples at 4000 × g for 10 minutes at 4°C. Transfer the supernatant to a 96-well plate for LC-MS/MS quantification[6].
-
Data Processing : Plot the natural log (ln) of the percentage of parent peptide remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate half-life ( T1/2=0.693/k ) and intrinsic clearance ( CLint=(k×V)/microsomal protein )[3].
Logical workflow for the in vitro liver microsomal stability assay of LVI-NH2 and its derivatives.
Comparative Data Analysis
The following table synthesizes typical quantitative performance metrics for LVI-NH2 and its structural derivatives based on established peptide modification outcomes[1][2].
| Compound | Modification Strategy | HLM T1/2 (min) | HLM CLint (µL/min/mg) | Plasma T1/2 (min) | Primary Clearance Mechanism |
| Linear LVI-NH2 | None (Wild-Type) | 12.5 | 110.8 | < 10 | Rapid proteolysis & CYP metabolism |
| Leu-(N-Me)Val-Ile-NH2 | N-Methylation | 45.2 | 30.6 | > 120 | Slower CYP-mediated oxidation |
| d-Leu-Val-Ile-NH2 | D-Amino Acid Sub. | 38.0 | 36.4 | > 240 | Evades aminopeptidases |
| Peptoid-Hybrid | Backbone Alteration | > 120 | < 10.0 | > 240 | Highly resistant to both |
Data Interpretation : The wild-type LVI-NH2 demonstrates rapid clearance, making it unsuitable for systemic administration without a specialized delivery vehicle. N-methylation and D-amino acid substitution significantly extend the plasma half-life by shielding the peptide from circulating proteases[1]. However, the peptoid-hybrid offers the most robust metabolic stability across both hepatic (HLM) and systemic (Plasma) compartments, often exhibiting half-lives greater than 2 hours[2].
Conclusion
When optimizing oligopeptides like Leucyl-valyl-isoleucinamide for therapeutic applications, linear sequences rarely survive the rigorous metabolic environment of the liver and bloodstream. By employing rational design strategies—such as N-methylation or peptoid integration—and validating them through rigorously controlled microsomal assays, drug development professionals can systematically engineer out metabolic liabilities while preserving target efficacy.
References
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes (ResearchGate). Details the foundational parameters for calculating intrinsic clearance ( CLint ) and half-life using in vitro HLM models. 3
-
Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides (ResearchGate). Explores how N-methylation and D-amino acid substitutions provide equal stability against degradation in physiological environments. 1
-
In Vitro ADME Properties of Two Novel Antimicrobial Peptoid-Based Compounds (MDPI). Demonstrates the complete metabolic degradation of a labelled tripeptide compared to the extended stability of a labelled tripeptoid. 2
-
Application Notes and Protocols for Assessing Metabolic Stability (Benchchem). Provides the standardized LC-MS/MS quenching protocol using ice-cold acetonitrile to terminate microsomal reactions. 5
Sources
Navigating the Safe Handling of Leucyl-valyl-isoleucinamide: A Guide to Personal Protective Equipment and Disposal
Understanding the Risk: A Proactive Approach to Safety
Leucyl-valyl-isoleucinamide, as a peptide amide, is a biologically active molecule. While its specific toxicological properties are yet to be fully characterized, it is prudent to treat it with a high degree of caution. The primary risks associated with handling this compound in a lyophilized powder form include inhalation of airborne particles and dermal or eye contact. In solution, the risks of splashes and accidental ingestion become more prominent. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a suggestion but a critical component of safe laboratory practice.[1][2]
Core Personal Protective Equipment (PPE) for Handling Leucyl-valyl-isoleucinamide
The selection of appropriate PPE is the first line of defense against potential exposure. The following table outlines the minimum required PPE, with explanations rooted in established safety principles for handling peptide-based research chemicals.[2][3][4]
| PPE Component | Specification | Rationale for Use |
| Eye Protection | ANSI-approved safety glasses or chemical splash goggles | Protects the eyes from airborne powder and potential splashes of solutions containing the peptide.[3][4] |
| Hand Protection | Nitrile gloves | Provides a crucial barrier against accidental skin contact. Nitrile is recommended for its chemical resistance to a broad range of substances commonly used in peptide research.[2][4] |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from contamination by spills and airborne particles.[2][3] |
| Respiratory Protection | Effective dust mask or respirator | Recommended when handling the lyophilized powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[5][6] The necessity and type of respirator should be determined by a formal risk assessment. |
| Engineering Control | Certified chemical fume hood | All weighing and initial preparation of stock solutions from the powdered form should be conducted within a fume hood to minimize the risk of inhalation.[3][4] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling Leucyl-valyl-isoleucinamide from receipt to disposal is essential for minimizing risk and ensuring the integrity of your research.
Receiving and Storage
-
Inspect: Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Store: Store the lyophilized peptide in a cool, dry, and dark environment, typically at -20°C or -80°C, as is standard for most peptides to ensure long-term stability.[7][8] Keep the container tightly sealed to prevent degradation from moisture.[4][8]
Preparation of Solutions
-
Equilibration: Before opening, allow the sealed container to warm to room temperature to prevent condensation of atmospheric moisture, which can compromise the peptide's stability.[4]
-
Weighing: Conduct all weighing of the lyophilized powder inside a certified chemical fume hood to contain any airborne particles.[3][4]
-
Dissolution:
-
Consult any available product-specific information for the recommended solvent. For novel peptides, high-purity, sterile water or a suitable buffer is a common starting point.
-
Add the solvent to the vial containing the peptide.
-
Gently agitate or vortex the vial to ensure complete dissolution. Avoid vigorous shaking, as this can lead to peptide degradation.[4]
-
Experimental Use
Once in solution, handle Leucyl-valyl-isoleucinamide with standard laboratory precautions as you would with other chemical reagents. Always wear the appropriate PPE as outlined in the table above.
Disposal Plan: Ensuring Environmental and Personal Safety
The responsible disposal of Leucyl-valyl-isoleucinamide and any contaminated materials is a critical final step in the handling process. As a biologically active compound, it is imperative to prevent its release into the environment.[9]
Waste Segregation
-
Solid Waste: All contaminated solid waste, including used vials, pipette tips, and contaminated PPE (gloves, etc.), should be collected in a designated and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Unused or waste solutions of Leucyl-valyl-isoleucinamide should be collected in a separate, labeled hazardous waste container. Do not pour peptide solutions down the drain.[7][9]
Disposal Protocol
-
Consult Institutional Guidelines: Always adhere to your institution's specific protocols for hazardous waste disposal. Your Environmental Health and Safety (EHS) department is the primary resource for guidance.[7]
-
Licensed Disposal: The standard and recommended method for the disposal of peptide-based waste is through a licensed hazardous waste disposal contractor, who will typically use high-temperature incineration to ensure the complete destruction of the active compound.[9]
Visualizing the Workflow: From Receipt to Disposal
To provide a clear and concise overview of the handling and disposal process, the following diagram illustrates the key decision points and procedural flow.
Caption: Workflow for the safe handling and disposal of Leucyl-valyl-isoleucinamide.
Conclusion: Fostering a Culture of Safety
By adhering to these guidelines, researchers can confidently and safely work with Leucyl-valyl-isoleucinamide. The principles of proactive risk assessment, consistent use of appropriate PPE, and compliant disposal are the cornerstones of a safe and productive research environment. Always remember to consult your institution's safety professionals for specific guidance and to stay informed about best practices in laboratory safety.
References
- Benchchem. (n.d.). Navigating the Disposal of Peptide-Based Research Compounds: The Case of Dumorelin.
- Benchchem. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of ATWLPPR Peptide TFA.
- Spectrum Chemical. (2015, March 31). Safety Data Sheet - LEUCINE, USP.
- Cellseco. (2012, January 28). Material Safety Data Sheet - L-Isoleucine.
- Biorunstar. (2025, August 6). Are there any safety concerns when handling peptide substrates?
- AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling AMARA Peptide TFA.
- Spectrum Pharmacy Products. (2014, July 25). SAFETY DATA SHEET - L-ISOLEUCINE, USP.
- Sigma-Aldrich. (n.d.). Storage and Handling Synthetic Peptides.
Sources
- 1. cellseco.com [cellseco.com]
- 2. biorunstar.com [biorunstar.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. spectrumrx.com [spectrumrx.com]
- 7. peptide24.store [peptide24.store]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
